molecular formula C26H45NO7S B1249317 Taurohyocholic acid CAS No. 32747-07-2

Taurohyocholic acid

Cat. No.: B1249317
CAS No.: 32747-07-2
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-QZEPYOAJSA-N
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Description

Taurohyocholic acid is a 3alpha-hydroxy steroid, a 6alpha-hydroxy steroid, a 7alpha-hydroxy steroid and an amino sulfonic acid. It is functionally related to a cholic acid. It is a conjugate acid of a taurohyocholate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32747-07-2
Record name Tauro-γ-muricholic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Taurohyocholic Acid: A Comprehensive Technical Guide on its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurohyocholic acid (THCA) is a primary conjugated bile acid predominantly found in the bile of pigs. Structurally, it is the N-acyl amide conjugate of hyocholic acid and taurine. This unique bile acid plays a crucial role in the emulsification and absorption of dietary fats due to its amphipathic nature. Beyond its digestive functions, emerging research indicates its involvement in metabolic regulation, including glucose homeostasis through the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This technical guide provides an in-depth overview of the structure, synthesis, metabolism, and physiological functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Structure of this compound

This compound is a C26 steroid acid and a taurine-conjugated bile acid.[1] Its chemical structure consists of a hyocholic acid backbone conjugated to a taurine molecule via an amide bond.

Chemical and Physical Properties of this compound [1][2]

PropertyValue
Chemical Formula C₂₆H₄₅NO₇S
IUPAC Name 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Molecular Weight 515.7 g/mol
Synonyms Tauro-γ-muricholic acid, THCA

The core structure is the C24 steroid, hyocholic acid, which is a trihydroxy bile acid with hydroxyl groups at the 3α, 6α, and 7α positions.[3] The conjugation with taurine at the C-24 position enhances its amphipathic properties, making it an effective biological detergent.[3]

Synthesis and Metabolism

Synthesis of this compound

The synthesis of this compound occurs in the liver and involves two main stages: the synthesis of its precursor, hyocholic acid, from cholesterol, followed by its conjugation with taurine.

2.1.1. Biosynthesis of Hyocholic Acid

Hyocholic acid is a primary bile acid in pigs. Its synthesis from cholesterol follows the general pathways of bile acid synthesis, with a key species-specific hydroxylation step. The enzyme responsible for the 6α-hydroxylation of chenodeoxycholic acid to form hyocholic acid in pigs is the cytochrome P450 enzyme, CYP4A21.

2.1.2. Conjugation with Taurine

The final step in the synthesis of this compound is the conjugation of hyocholic acid with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). The process involves the activation of the carboxyl group of hyocholic acid to a Coenzyme A thioester, followed by the transfer of the hyocholyl group to the amino group of taurine, forming an amide bond. A single enzyme is responsible for the conjugation of bile acids with both glycine and taurine in the human liver.

Synthesis_of_Taurohyocholic_Acid Cholesterol Cholesterol CDCA Chenodeoxycholic Acid Cholesterol->CDCA Multiple Enzymatic Steps (e.g., CYP7A1, CYP27A1) HCA Hyocholic Acid CDCA->HCA CYP4A21 (6α-hydroxylation) THCA This compound HCA->THCA Bile acid-CoA:amino acid N-acyltransferase (BAT) Taurine Taurine Taurine->THCA

Figure 1: Biosynthesis pathway of this compound.

Metabolism by Gut Microbiota

Once secreted into the intestine, this compound is subject to metabolism by the gut microbiota. The primary metabolic transformations include deconjugation and dehydroxylation.

  • Deconjugation: Bacterial bile salt hydrolases (BSH) cleave the amide bond, releasing hyocholic acid and taurine.

  • 7α-dehydroxylation: Subsequently, bacterial 7α-dehydroxylase enzymes can remove the hydroxyl group at the C-7 position of hyocholic acid to form the secondary bile acid, hyodeoxycholic acid.

Metabolism_of_Taurohyocholic_Acid THCA This compound HCA Hyocholic Acid THCA->HCA Bile Salt Hydrolases (BSH) (Deconjugation) Taurine Taurine THCA->Taurine HDA Hyodeoxycholic Acid HCA->HDA 7α-dehydroxylase (Dehydroxylation)

Figure 2: Metabolism of this compound by Gut Microbiota.

Physiological Functions and Signaling Pathways

Role in Digestion

As a prominent bile acid in pigs, the primary and most well-established function of this compound is its role as a biological detergent in the digestion and absorption of dietary lipids and fat-soluble vitamins. Its amphipathic nature allows it to emulsify large fat globules into smaller micelles, increasing the surface area for enzymatic digestion by lipases.

Regulation of Cholesterol Homeostasis

This compound has been shown to inhibit the precipitation of cholesterol crystals by stabilizing cholesterol in a liquid-crystalline phase. This property is significant in the context of preventing cholesterol gallstone formation.

Signaling Pathways

Recent studies have highlighted the role of this compound as a signaling molecule, particularly in glucose metabolism.

3.3.1. GLP-1 Secretion

This compound has been demonstrated to stimulate the production and secretion of glucagon-like peptide-1 (GLP-1) in intestinal enteroendocrine cells. This effect is mediated by the promotion of proglucagon transcription. GLP-1 is a key incretin hormone that enhances insulin secretion, and thus, THCA plays a role in glucose homeostasis.

THCA_GLP1_Signaling THCA This compound Enteroendocrine_Cell Intestinal Enteroendocrine Cell THCA->Enteroendocrine_Cell Enters cell Proglucagon_Gene Proglucagon Gene Enteroendocrine_Cell->Proglucagon_Gene Stimulates transcription Proglucagon_mRNA Proglucagon mRNA Proglucagon_Gene->Proglucagon_mRNA Transcription GLP1 GLP-1 Proglucagon_mRNA->GLP1 Translation & Processing Pancreatic_Beta_Cell Pancreatic β-cell GLP1->Pancreatic_Beta_Cell Binds to GLP-1R Insulin Insulin Pancreatic_Beta_Cell->Insulin Stimulates secretion

Figure 3: Proposed signaling pathway for THCA-induced GLP-1 secretion.

3.3.2. Interaction with Bile Acid Receptors

While the direct and specific interactions of this compound with key bile acid receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) are still under active investigation, its structural similarity to other bile acids suggests potential roles in modulating these pathways. FXR and TGR5 are central to the regulation of bile acid synthesis, transport, and overall metabolic homeostasis.

Quantitative Data

The concentration of this compound varies significantly across different tissues and biological fluids in pigs.

Concentrations of this compound and Related Bile Acids in Pigs

Biological MatrixAnalyteConcentration (µmol/g or µmol/mL)Reference
Ileum (FMT piglets)Taurine-conjugated BAs~3543
Liver (GF piglets)HCA species3865.77 ± 697.0
Serum (GF piglets)HCA species20.02 ± 4.7
Ileum Chyme (FMT piglets)CDCA species1065.19 ± 458.7
Cecal Contents (FMT piglets)Free BAs8.53 ± 1.4

FMT: Fecal Microbiota Transplantation; GF: Germ-Free; HCA: Hyocholic Acid; CDCA: Chenodeoxycholic Acid.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in biological samples (e.g., serum, bile, tissue homogenates).

Methodology:

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard solution containing a deuterated analog of the bile acid of interest.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with an appropriate volume of water.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.

      • Gradient Elution: A suitable gradient to separate the bile acids of interest.

      • Flow Rate: 0.65 mL/min.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative electrospray ionization (ESI-).

      • Analysis Mode: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 column) Supernatant->LC MS MS/MS Detection (ESI-, SRM) LC->MS Data Data Analysis & Quantification MS->Data

Figure 4: Experimental workflow for LC-MS/MS quantification of THCA.

In Vitro GLP-1 Secretion Assay

Objective: To assess the effect of this compound on GLP-1 secretion from enteroendocrine cells.

Methodology:

  • Cell Culture:

    • Culture an appropriate enteroendocrine cell line (e.g., STC-1 or NCI-H716) in a suitable medium and conditions.

    • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well.

  • Treatment:

    • Once the cells reach the desired confluency, replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 25 µM) or a vehicle control.

    • Incubate for a specified period (e.g., 1 hour for secretion, 24 hours for production).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant to measure secreted GLP-1.

    • Lyse the cells to measure intracellular GLP-1 content and proglucagon gene expression (via qPCR).

    • Quantify GLP-1 levels in the supernatant and cell lysates using a commercially available GLP-1 ELISA kit.

Conclusion

This compound, a major bile acid in porcine species, is a multifaceted molecule with significant roles in digestion and metabolic regulation. Its unique structure, arising from the 6α-hydroxylation of its precursor and subsequent conjugation with taurine, dictates its physiological functions. While its role as a biological detergent is well-established, its capacity to modulate signaling pathways, such as the stimulation of GLP-1 secretion, opens new avenues for research and potential therapeutic applications in metabolic diseases. Further investigation into its specific interactions with key metabolic receptors and the detailed elucidation of its downstream signaling cascades will be crucial for fully understanding its physiological importance and harnessing its therapeutic potential.

References

Taurohyocholic acid biosynthesis pathway in mammals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Taurohyocholic Acid Biosynthesis Pathway in Mammals

Introduction

This compound (THCA) is a taurine-conjugated bile acid prominently found in the bile of pigs, where it represents a major component of the bile acid pool.[1] In other mammals, including humans, it is typically present in very low concentrations but can become more significant in certain conditions like cholestasis or following procedures such as sleeve gastrectomy.[2][3] THCA is a trihydroxy bile acid, characterized by hydroxyl groups at the 3α, 6α, and 7α positions of the steroid nucleus. Its biosynthesis is a specialized branch of the general bile acid synthesis pathway, diverging from the synthesis of the common primary bile acids, cholic acid and chenodeoxycholic acid (CDCA).

This guide provides a detailed overview of the THCA biosynthesis pathway, its regulation, quantitative data, and key experimental protocols relevant to its study. The content is tailored for researchers, scientists, and drug development professionals working in hepatology, gastroenterology, and metabolic diseases.

The Biosynthesis Pathway of this compound

The synthesis of THCA is a multi-step enzymatic process that occurs primarily in the liver. It begins with the primary bile acid chenodeoxycholic acid (CDCA), which is itself synthesized from cholesterol. The pathway can be divided into three main stages: hydroxylation, activation, and conjugation.

Stage 1: 6α-Hydroxylation of Chenodeoxycholic Acid

The defining step in the formation of hyocholic acid (HCA), the unconjugated precursor to THCA, is the introduction of a hydroxyl group at the 6α position of CDCA.

  • Substrate : Chenodeoxycholic acid (CDCA) or its taurine-conjugated form, taurochenodeoxycholic acid (TCDCA).

  • Enzyme : A species-specific cytochrome P450 enzyme.

    • In pigs , this reaction is catalyzed by CYP4A21 , a taurochenodeoxycholic acid 6α-hydroxylase.[2][4] This enzyme is highly specific and is responsible for the abundance of HCA in this species.

    • In humans , the 6α-hydroxylation of bile acids is catalyzed by CYP3A4 . CYP3A4 is a versatile enzyme known for its role in detoxifying a wide range of xenobiotics and endogenous compounds. Its activity on CDCA and lithocholic acid leads to the formation of more hydrophilic, and thus less toxic, bile acids.

  • Product : Hyocholic acid (HCA).

Stage 2: Activation of Hyocholic Acid

Before conjugation, the carboxyl group of the HCA side chain must be activated by forming a thioester linkage with coenzyme A (CoA).

  • Substrate : Hyocholic acid (HCA).

  • Enzyme : Bile acid-CoA ligase (BACL) (EC 6.2.1.7). This enzyme, located on the endoplasmic reticulum and peroxisomal membranes, catalyzes the ATP-dependent activation of various bile acids.

  • Reaction : The reaction consumes ATP and CoA to produce hyocholyl-CoA, AMP, and pyrophosphate.

  • Product : Hyocholyl-CoA.

Stage 3: Conjugation with Taurine

The final step is the amidation of the activated bile acid with the amino acid taurine.

  • Substrate : Hyocholyl-CoA and Taurine.

  • Enzyme : Bile acid-CoA:amino acid N-acyltransferase (BAAT) (EC 2.3.1.65). This cytosolic enzyme catalyzes the transfer of the hyocholyl group from CoA to the amino group of taurine (or glycine). A single BAAT enzyme is responsible for conjugating various bile acids with either taurine or glycine in humans.

  • Product : this compound (THCA) and Coenzyme A.

The overall pathway from the key intermediate CDCA is illustrated below.

THCA_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis CDCA Chenodeoxycholic Acid (CDCA) HCA Hyocholic Acid (HCA) CDCA->HCA 6α-Hydroxylation HCA_CoA Hyocholyl-CoA HCA->HCA_CoA Activation THCA This compound (THCA) HCA_CoA->THCA Conjugation Enzyme1 CYP4A21 (Pig) CYP3A4 (Human) Enzyme1->HCA Enzyme2 Bile Acid-CoA Ligase (BACL) Enzyme2->HCA_CoA Enzyme3 Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT) Enzyme3->THCA Cofactor2 + ATP + Coenzyme A Cofactor2->HCA_CoA Cofactor3 + Taurine Cofactor3->THCA

Core biosynthesis pathway of this compound from Chenodeoxycholic acid.

Regulation of the Pathway

The biosynthesis of THCA is regulated at the level of the 6α-hydroxylase enzyme, which in humans is CYP3A4. The expression of CYP3A4 is controlled by a complex network of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).

  • Regulation by Farnesoid X Receptor (FXR) : FXR is the primary sensor for bile acids in the liver and intestine. When concentrations of primary bile acids, such as the THCA precursor CDCA, rise, they bind to and activate FXR. Activated FXR can then induce the expression of CYP3A4, providing a mechanism to increase the hydroxylation and subsequent detoxification of potentially harmful bile acids. This is part of an adaptive response to high bile acid levels.

  • Regulation by Pregnane X Receptor (PXR) : PXR is activated by a wide range of compounds, including xenobiotics (e.g., certain drugs) and endogenous molecules like the secondary bile acid lithocholic acid (LCA). PXR activation strongly induces the expression of CYP3A4. This means that the synthesis of HCA can be increased in response to exposure to various drugs or changes in the gut microbiome that alter the secondary bile acid pool.

This dual regulation by FXR and PXR allows the pathway to respond to both the primary bile acid pool (via FXR) and to xenobiotic/endobiotic stress signals (via PXR), ensuring an efficient detoxification route for bile acids.

Regulation_Pathway cluster_regulation Regulation of CYP3A4 Expression CDCA Chenodeoxycholic Acid (Primary Bile Acid) FXR FXR CDCA->FXR Activates LCA Lithocholic Acid (Secondary Bile Acid) + Xenobiotics PXR PXR LCA->PXR Activates CYP3A4 CYP3A4 Gene Expression FXR->CYP3A4 Induces PXR->CYP3A4 Induces HCA_Synth Hyocholic Acid Synthesis CYP3A4->HCA_Synth Leads to

Regulatory control of Hyocholic acid synthesis via nuclear receptors in humans.

Quantitative Data

Quantitative analysis is crucial for understanding the physiological and pathological roles of THCA. The data presented here includes enzyme kinetics for the key hydroxylation step and physiological concentrations in porcine models.

Table 1: Kinetic Parameters for 6α-Hydroxylation of Bile Acids This table summarizes the kinetic data for the 6α-hydroxylation of taurochenodeoxycholic acid catalyzed by human CYP3A4.

EnzymeSubstrateKm (µM)Vmax (nmol/nmol P450/min)SpeciesReference
CYP3A4Taurochenodeoxycholic Acid9018.2Human
Human Liver MicrosomesTaurochenodeoxycholic Acid716N/AHuman

Table 2: Quantitative Levels of this compound and Related Bile Acids in Growing-Finishing Pigs This table presents the concentrations of various bile acids in the serum and feces of pigs from a control group and a group supplemented with bile acids (0.5 g/kg feed). Data are expressed as mean ± SEM.

Bile AcidSampleControl Group (ng/mL or ng/g)Bile Acid Supplemented Group (ng/mL or ng/g)Reference
This compound (THCA)Serum15.6 ± 3.414.1 ± 2.6
Tauro-hyodeoxycholic acid (THDCA)Serum1.8 ± 0.54.8 ± 0.9
Hyodeoxycholic acid (HDCA)Serum1.1 ± 0.32.5 ± 0.5
Glycoursodeoxycholic acid (GUDCA)Serum1.6 ± 0.33.3 ± 0.6
Hyodeoxycholic acid (HDCA)Feces134.1 ± 26.5315.6 ± 69.1

* Indicates a statistically significant difference (P < 0.05) from the control group.

Experimental Protocols

This section provides detailed methodologies for the quantification of THCA and for assaying the activity of the key enzymes involved in its synthesis.

Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of THCA and other bile acids in biological samples like serum or feces.

1. Objective: To quantify the concentration of THCA in serum samples.

2. Materials:

  • Reagents: Acetonitrile, Methanol (HPLC Grade), Formic Acid, Water (HPLC Grade), THCA analytical standard, and isotopically labeled internal standard (e.g., Taurocholic Acid-D4).

  • Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, analytical column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm), microcentrifuge tubes, vortex mixer, centrifuge.

3. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of serum sample (or calibrator/control) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard mixture (e.g., 1000 ng/mL in methanol) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to an MS vial containing 200 µL of water and cap securely.

4. LC-MS/MS Analysis:

  • HPLC Conditions:

    • Column: Hypersil GOLD C18 (or equivalent).

    • Column Temperature: 50 °C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Develop a suitable gradient to separate THCA from other bile acids (e.g., linear gradient from 20% to 95% B over 8 minutes).

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (H-ESI).

    • Ion Source Temperature: 300-350 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • THCA: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the specific transition for the labeled internal standard.

      • Note: Specific m/z values must be determined by direct infusion of standards on the specific instrument used. For taurine-conjugated bile acids, the product ion m/z 80 (SO3-) is often monitored.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (THCA/Internal Standard) against the concentration of the calibrators.

  • Use the regression equation from the calibration curve to calculate the concentration of THCA in the unknown samples.

G cluster_workflow LC-MS/MS Workflow for THCA Quantification start Serum Sample prep Add Internal Standard Protein Precipitation (Acetonitrile) start->prep centrifuge Centrifugation prep->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject onto LC-MS/MS transfer->inject analysis Chromatographic Separation (C18 Column) inject->analysis detection Mass Spectrometry (MRM Detection) analysis->detection quant Data Analysis (Quantification vs. Standard Curve) detection->quant

Experimental workflow for THCA quantification.
Enzyme Assay for 6α-Hydroxylase Activity (CYP3A4/CYP4A21)

This protocol is for measuring the activity of the cytochrome P450 enzyme responsible for converting CDCA or TCDCA to HCA or THCA.

1. Objective: To determine the kinetic parameters (Km, Vmax) of CYP3A4-mediated 6α-hydroxylation.

2. Materials:

  • Enzyme Source: Human liver microsomes or recombinant CYP3A4.

  • Substrate: Taurochenodeoxycholic acid (TCDCA).

  • Cofactors: NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Cold acetonitrile containing an internal standard.

  • Equipment: Incubator/water bath (37°C), LC-MS/MS system.

3. Assay Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:

    • Potassium phosphate buffer.

    • Liver microsomes (e.g., 0.5 mg/mL final concentration).

    • A range of TCDCA concentrations (e.g., 10 µM to 1 mM) to determine kinetics.

  • Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge at high speed for 10 minutes to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the product (THCA).

4. Data Analysis:

  • Quantify the amount of THCA produced per unit time per mg of microsomal protein.

  • Plot the reaction velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity Assay

This protocol measures the final step in THCA synthesis, the conjugation of HCA-CoA with taurine.

1. Objective: To measure the rate of THCA formation from hyocholyl-CoA and taurine.

2. Materials:

  • Enzyme Source: Liver cytosol fraction or purified recombinant BAAT.

  • Substrates: Hyocholyl-CoA (synthesized enzymatically or chemically) and radiolabeled [³H]Taurine.

  • Buffer: Tris-HCl buffer (pH 7.8) containing dithiothreitol (DTT).

  • Quenching/Extraction Solution: n-Butanol.

  • Equipment: Scintillation counter, scintillation vials, water bath (37°C).

3. Assay Procedure:

  • Prepare the hyocholyl-CoA substrate by pre-incubating HCA with ATP, CoA, and a source of Bile Acid-CoA Ligase (e.g., liver microsomes).

  • In a separate tube, prepare the conjugation reaction mixture containing:

    • Tris-HCl buffer.

    • Liver cytosol (as the source of BAAT).

    • Radiolabeled [³H]Taurine.

  • Initiate the reaction by adding the pre-formed hyocholyl-CoA to the conjugation mixture.

  • Incubate at 37°C for 10-20 minutes.

  • Terminate the reaction by adding an acidic buffer (e.g., glycine-HCl, pH 2.8).

  • Add n-butanol to the tube. The hydrophobic product, [³H]THCA, will partition into the organic n-butanol phase, while the unreacted hydrophilic [³H]Taurine remains in the aqueous phase.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer an aliquot of the upper n-butanol phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of [³H]THCA formed based on the measured radioactivity and the specific activity of the [³H]Taurine.

  • Express the enzyme activity as nmol of product formed per minute per mg of protein.

Conclusion

The biosynthesis of this compound represents a specialized metabolic pathway that is particularly prominent in porcine species but also serves a detoxification role in humans. The pathway hinges on the 6α-hydroxylation of chenodeoxycholic acid, a reaction catalyzed by species-specific cytochrome P450 enzymes—CYP4A21 in pigs and CYP3A4 in humans. The subsequent activation and conjugation steps are carried out by the general bile acid-modifying enzymes, BACL and BAAT. Regulation of this pathway in humans is intricately linked to the nuclear receptors FXR and PXR, integrating bile acid homeostasis with xenobiotic and endobiotic detoxification. Understanding the nuances of this pathway, its regulation, and its quantitative aspects is essential for research into bile acid physiology, metabolic disorders, and the development of novel therapeutics targeting these pathways.

References

The Discovery and History of Taurohyocholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid predominantly found in the bile of pigs. Like other bile acids, it plays a crucial role in the emulsification and absorption of dietary fats and lipids. Beyond its digestive functions, recent research has highlighted its involvement in metabolic signaling pathways, making it a molecule of interest for researchers in gastroenterology, metabolism, and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound.

Historical Perspective: The Unraveling of Bile Acid Chemistry

The journey to understanding this compound is deeply rooted in the broader history of bile acid research, which commenced in the 19th century.

Early Discoveries in Bile Chemistry

The formal study of bile acids began in 1848 when the German chemist Adolph Strecker first isolated cholic acid from ox bile. This marked a pivotal moment, opening the door to the chemical characterization of the primary components of bile. For many decades that followed, the research community focused on identifying and structurally elucidating the major bile acids present in various animal species.

The Focus on Pig Bile and the Identification of Hyocholic Acid

While much of the initial research centered on bile acids from species like cattle and humans, the unique composition of porcine (pig) bile eventually drew scientific attention. It was observed that pig bile contained a distinct profile of bile acids. The key unconjugated primary bile acid in pigs was identified as hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid).

A landmark contribution to this area was made by G. A. D. Haslewood in the mid-20th century. His extensive work on the comparative biochemistry of bile salts across different species was instrumental. In a significant 1971 study published in the Biochemical Journal, Haslewood and his colleagues analyzed the bile of germ-free pigs.[1] This research definitively established that hyocholic acid, along with its glycine and taurine conjugates, are primary bile acids synthesized in the pig liver.[1] This was a critical finding, as it distinguished them from secondary bile acids, which are modified by gut bacteria.

The Emergence of this compound

With the identification of hyocholic acid as a primary bile acid in pigs, the existence of its conjugated forms, including this compound (the taurine conjugate) and Glycohyocholic acid (the glycine conjugate), was confirmed. The process of conjugation, where a bile acid is linked to an amino acid (either taurine or glycine), was understood to be a crucial step in the liver to increase the water solubility and detergent properties of bile acids. While a single, celebrated "discovery" paper for this compound is not apparent in the historical record, its identification was a direct and logical consequence of the established principles of bile acid metabolism and the characterization of hyocholic acid from pig bile.

Physicochemical Properties and Synthesis

This compound is an amphipathic molecule, possessing both hydrophobic (the steroid nucleus) and hydrophilic (the hydroxyl groups and the taurine conjugate) regions. This property is central to its physiological function.

PropertyValue
Molecular Formula C26H45NO7S
Molecular Weight 515.7 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO
Primary Precursor Hyocholic Acid
Conjugating Amino Acid Taurine

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section details the methodologies for the isolation, quantification, and functional characterization of this compound.

Isolation of this compound from Pig Bile

This protocol is based on established methods for the separation of bile acids from biological sources.[2][3]

Objective: To isolate a mixture of conjugated bile acids from raw pig bile, from which this compound can be further purified.

Materials:

  • Fresh pig bile (obtained from a slaughterhouse)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform:methanol:acetic acid mixtures)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Mix fresh pig bile with 10 volumes of 95% ethanol and stir for 4 hours at room temperature. This precipitates proteins and other macromolecules.

  • Filtration: Filter the mixture through a bed of diatomaceous earth to remove the precipitate.

  • Concentration: Concentrate the ethanolic extract using a rotary evaporator until a syrupy residue is obtained.

  • Saponification (Optional for total bile acids): To obtain unconjugated bile acids, the residue can be saponified by refluxing with aqueous NaOH. However, for the isolation of conjugated bile acids like THCA, this step is omitted.

  • Acidification and Extraction: Resuspend the residue in water and acidify to pH 2-3 with HCl. Extract the bile acids into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Chromatographic Separation: Concentrate the organic extract and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing concentrations of methanol in chloroform with a constant small percentage of acetic acid) to separate the different bile acid classes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification: Pool the fractions rich in this compound and further purify by recrystallization or preparative HPLC.

experimental_workflow_isolation start Fresh Pig Bile step1 Ethanol Precipitation start->step1 Add 95% Ethanol step2 Filtration step1->step2 step3 Concentration step2->step3 Rotary Evaporation step4 Acidification & Extraction step3->step4 Acidify and Extract step5 Silica Gel Chromatography step4->step5 step6 Fraction Analysis (TLC/HPLC) step5->step6 end Purified this compound step6->end Pool and Purify

Figure 1: Experimental workflow for the isolation of this compound from pig bile.

Quantitative Analysis by HPLC-MS/MS

Modern quantification of this compound in biological matrices like serum, plasma, or bile is achieved with high sensitivity and specificity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Objective: To accurately quantify the concentration of this compound in a biological sample.

Materials:

  • Biological sample (e.g., serum, bile)

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the biological sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).

    • The gradient is designed to separate this compound from other bile acids and matrix components.

  • MS/MS Detection:

    • The mass spectrometer is operated in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

    • For this compound (C26H45NO7S), the precursor ion [M-H]⁻ is m/z 514.3. A characteristic product ion is m/z 80.0, corresponding to the sulfite fragment from the taurine moiety.

  • Quantification:

    • A calibration curve is generated using known concentrations of a this compound standard.

    • The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

ParameterTypical Value/Condition
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (9:1) + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion [M-H]⁻: m/z 514.3 -> Product Ion: m/z 80.0

Table 2: Typical HPLC-MS/MS Parameters for this compound Quantification

Signaling Pathways and Functional Assays

This compound, like other bile acids, exerts biological effects by activating specific receptors, primarily the G-protein coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).

TGR5 Activation Pathway

TGR5 is a membrane-bound receptor that, upon activation by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating inflammation, glucose metabolism, and energy expenditure.

signaling_pathway_tgr5 THCA This compound TGR5 TGR5 Receptor THCA->TGR5 Binds and Activates AC Adenylyl Cyclase TGR5->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., GLP-1 secretion, anti-inflammatory effects) PKA->Downstream Phosphorylates Targets

Figure 2: TGR5 signaling pathway activated by this compound.

TGR5 Reporter Gene Assay

This assay is used to determine if this compound can activate the TGR5 receptor.

Objective: To measure the activation of the TGR5 receptor by this compound in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for human TGR5

  • Reporter vector containing a cAMP response element (CRE) linked to a luciferase or secreted alkaline phosphatase (SEAP) gene

  • Cell culture medium and reagents

  • Transfection reagent

  • This compound

  • Positive control agonist (e.g., Oleanolic acid)

  • Lysis buffer and luciferase/SEAP substrate

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 6-24 hours.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. If using a SEAP reporter, collect the cell culture medium and measure SEAP activity.

  • Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor for bile acids. When activated, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.

signaling_pathway_fxr cluster_nucleus Nucleus THCA This compound FXR FXR THCA->FXR Enters Nucleus and Binds FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Gene_Expression Target Gene Transcription (e.g., SHP, BSEP) FXRE->Gene_Expression Regulates

Figure 3: FXR signaling pathway potentially modulated by this compound.

FXR Activation Analysis by qPCR

The activation of FXR signaling can be assessed by measuring the change in the expression of its known target genes.

Objective: To determine if this compound modulates the expression of FXR target genes in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Cell culture medium and reagents

  • This compound

  • Positive control FXR agonist (e.g., GW4064, CDCA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells to confluency and treat them with different concentrations of this compound, a positive control, and a vehicle control for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for FXR target genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells relative to the vehicle control. An increase in the expression of genes like SHP and BSEP indicates FXR activation.

Conclusion

The discovery and characterization of this compound are emblematic of the broader scientific endeavor to understand the complex chemistry and physiology of bile acids. From its initial identification as a key component of pig bile to its current role as a tool for studying metabolic signaling pathways, THCA continues to be a molecule of significant interest. The experimental protocols detailed in this guide provide a framework for researchers to isolate, quantify, and functionally characterize this important bile acid, paving the way for new discoveries in the fields of metabolism and drug development.

References

Taurohyocholic Acid: A Novel Signaling Molecule in Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Taurohyocholic acid (THCA), a taurine-conjugated derivative of hyocholic acid, is emerging as a significant signaling molecule with the potential to modulate key metabolic pathways. Predominantly found in the bile acid pool of certain species, THCA and its related hyocholic acid analogs are gaining attention for their unique interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides a comprehensive overview of the current understanding of THCA's role in metabolic signaling, its effects on glucose and lipid homeostasis, and its therapeutic potential. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Introduction to this compound

This compound is a bile acid distinguished by the presence of a hydroxyl group at the 6α position of the steroid nucleus and conjugation with the amino acid taurine. While present in trace amounts in humans, THCA and other hyocholic acid species constitute a significant portion of the bile acid pool in animals like pigs, which are known for their resistance to metabolic syndrome.[1][2] This observation has spurred interest in the unique signaling properties of these molecules and their potential therapeutic applications in human metabolic disorders.

The signaling functions of bile acids are primarily mediated by two key receptors: the nuclear receptor FXR and the cell surface receptor TGR5. THCA, along with its unconjugated form, hyocholic acid (HCA), exhibits a distinct pattern of receptor interaction, acting as an antagonist for FXR and an agonist for TGR5.[2][3] This dual activity positions THCA as a molecule of interest for simultaneously modulating multiple metabolic pathways.

THCA Signaling Pathways

Farnesoid X Receptor (FXR) Antagonism

Evidence strongly suggests that THCA functions as an antagonist of FXR. While direct quantitative data for THCA is limited, studies on the closely related tauro-β-muricholic acid have demonstrated competitive and reversible antagonism of FXR with an IC50 of 40 μM.[4] Similarly, hyocholic acid has been identified as an FXR antagonist. By inhibiting FXR, THCA can counteract the effects of FXR agonists like chenodeoxycholic acid (CDCA). In the liver, FXR activation normally suppresses the expression of key genes involved in bile acid synthesis (e.g., CYP7A1) and promotes the expression of genes involved in bile acid transport. In the context of metabolism, FXR activation can have complex effects, including the regulation of gluconeogenesis and lipogenesis. As an antagonist, THCA is expected to reverse these effects.

FXR_Antagonism THCA This compound FXR Farnesoid X Receptor (FXR) THCA->FXR Antagonizes FXR_Target_Genes FXR Target Genes (e.g., SHP, FGF19) FXR->FXR_Target_Genes Regulates Transcription Metabolic_Regulation Metabolic Regulation FXR_Target_Genes->Metabolic_Regulation Influences

Figure 1: THCA as an Antagonist of the FXR Signaling Pathway.

Takeda G Protein-Coupled Receptor 5 (TGR5) Agonism

Various bile acids are known to activate TGR5, a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and downstream signaling cascades. Hyocholic acid species have been shown to improve glucose homeostasis through a distinct TGR5- and FXR-signaling mechanism, suggesting that THCA is a TGR5 agonist. Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism.

TGR5_Agonism THCA This compound TGR5 TGR5 Receptor THCA->TGR5 Activates Adenylate_Cyclase Adenylyl Cyclase TGR5->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion (in L-cells) PKA->GLP1_Secretion Promotes

Figure 2: THCA as an Agonist of the TGR5 Signaling Pathway.

Role in Metabolic Pathways

The dual action of THCA as an FXR antagonist and a TGR5 agonist suggests a multifaceted role in regulating glucose and lipid metabolism.

Glucose Homeostasis

THCA is expected to improve glucose homeostasis through several mechanisms. By antagonizing FXR in the liver, it may lead to a decrease in the expression of gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Simultaneously, as a TGR5 agonist, THCA can stimulate GLP-1 secretion from intestinal L-cells. GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to lower blood glucose levels.

Gene Function Expected Regulation by THCA Underlying Mechanism
PEPCK Rate-limiting enzyme in gluconeogenesisDownregulationFXR antagonism
G6Pase Catalyzes the final step of gluconeogenesisDownregulationFXR antagonism
Lipid Metabolism

The impact of THCA on lipid metabolism is also anticipated to be beneficial. FXR activation is known to influence the expression of genes involved in lipogenesis and fatty acid oxidation. By antagonizing FXR, THCA may reduce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis. Conversely, FXR antagonism may lead to an increase in the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. These combined effects would lead to reduced lipid accumulation in the liver.

Gene Function Expected Regulation by THCA Underlying Mechanism
SREBP-1c Master regulator of lipogenesisDownregulationFXR antagonism
CPT1A Rate-limiting enzyme in fatty acid oxidationUpregulationFXR antagonism

Experimental Protocols

Quantification of this compound by LC-MS/MS

A robust and sensitive method for the quantification of THCA in biological matrices is essential for pharmacokinetic and metabolic studies.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Serum, Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC UPLC Separation (e.g., C18 column) Supernatant_Collection->UPLC Mass_Spectrometry Tandem Mass Spectrometry (MRM mode) UPLC->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Figure 3: General Workflow for LC-MS/MS Quantification of THCA.

Methodology:

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

  • UPLC-MS/MS Conditions:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transition for THCA: m/z 514.3 → 80.0 (corresponding to the taurine fragment).

FXR Antagonist Reporter Assay

This cell-based assay is used to determine the ability of THCA to inhibit the transcriptional activity of FXR.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate media.

    • Co-transfect the cells with an FXR expression vector, an FXR-responsive reporter plasmid (containing an FXRE upstream of a luciferase gene), and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After transfection, treat the cells with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of varying concentrations of THCA.

  • Luciferase Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of FXR activity by THCA at each concentration and determine the IC50 value.

TGR5 Agonist cAMP Assay

This assay measures the ability of THCA to activate TGR5 and induce the production of intracellular cAMP.

Methodology:

  • Cell Culture:

    • Use a cell line stably or transiently expressing the human TGR5 receptor (e.g., HEK293 or CHO cells).

  • Treatment:

    • Treat the cells with varying concentrations of THCA for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Generate a dose-response curve and calculate the EC50 value for THCA-induced cAMP production.

In Vivo Studies in a Diabetic Mouse Model

To evaluate the therapeutic potential of THCA in a relevant disease model, a diabetic mouse model can be utilized.

Methodology:

  • Induction of Diabetes:

    • Induce type 2 diabetes in C57BL/6J mice by feeding a high-fat diet for an extended period (e.g., 8-12 weeks).

  • THCA Administration:

    • Administer THCA or vehicle control to the diabetic mice daily via oral gavage for a specified duration (e.g., 4-8 weeks). Doses can be determined based on preliminary studies.

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and fasting blood glucose levels regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

    • At the end of the study, collect blood and tissues for analysis of plasma lipids, insulin, GLP-1, and gene expression in the liver and intestine.

Therapeutic Potential and Future Directions

The unique signaling profile of THCA as an FXR antagonist and TGR5 agonist makes it a promising candidate for the treatment of metabolic diseases. By simultaneously targeting these two key receptors, THCA has the potential to improve glucose control, reduce hepatic steatosis, and enhance overall metabolic health.

Future research should focus on:

  • Determining the precise binding affinities (IC50 and EC50 values) of THCA for FXR and TGR5.

  • Conducting detailed dose-response studies to elucidate the effects of THCA on the expression of key metabolic genes in vitro and in vivo.

  • Evaluating the long-term efficacy and safety of THCA in various animal models of metabolic disease.

  • Exploring the potential synergistic effects of THCA with existing therapies for type 2 diabetes and NAFLD.

Conclusion

This compound represents a novel and exciting avenue for research in the field of metabolic diseases. Its distinct ability to antagonize FXR while activating TGR5 offers a unique mechanism for modulating glucose and lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing signaling molecule. As our understanding of the complex interplay between bile acids and metabolic regulation continues to grow, molecules like THCA may pave the way for the development of new and effective treatments for some of the most pressing health challenges of our time.

References

An In-depth Technical Guide on the Endogenous Production and Regulation of Taurohyocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurohyocholic acid (THCA) is a taurine-conjugated derivative of hyocholic acid (HCA), a trihydroxy bile acid. While it is a major bile acid in pigs, it is found in lower concentrations in humans. Emerging research has highlighted the unique regulatory roles of HCA and its conjugates, including THCA, in glucose and lipid metabolism, distinguishing them from other primary bile acids. This technical guide provides a comprehensive overview of the endogenous production and regulation of THCA, detailing its biosynthetic pathways, the enzymes involved, and the intricate regulatory networks that govern its homeostasis. This document also includes detailed experimental protocols for the quantification and functional analysis of THCA, along with structured tables of quantitative data and diagrams of key signaling pathways to serve as a valuable resource for researchers in the fields of gastroenterology, hepatology, and drug development.

Endogenous Production of this compound

The synthesis of this compound (THCA) is a multi-step process that begins with the biosynthesis of its precursor, hyocholic acid (HCA), from cholesterol. This is followed by a conjugation step with the amino acid taurine.

Biosynthesis of Hyocholic Acid (HCA)

Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid in pigs, while in humans it is present at lower concentrations.[1] The primary pathway for HCA synthesis involves the 6α-hydroxylation of chenodeoxycholic acid (CDCA).

  • In Pigs: The key enzyme responsible for the 6α-hydroxylation of CDCA to form HCA is cytochrome P450 4A21 (CYP4A21) .[2] This enzyme is highly expressed in the pig liver and is the primary determinant of the high HCA content in their bile.[3]

  • In Humans: The synthesis of HCA in humans is less defined. However, evidence suggests that cytochrome P450 3A4 (CYP3A4) may be involved in the 6α-hydroxylation of non-12α-hydroxylated bile acids, such as CDCA, to produce HCA.[4]

The overall biosynthesis of primary bile acids from cholesterol occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The initial and rate-limiting step in the classic pathway is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) .[5] The alternative pathway is initiated by the mitochondrial sterol 27-hydroxylase (CYP27A1) . Both pathways lead to the formation of CDCA, a key precursor for HCA synthesis.

Conjugation of Hyocholic Acid to this compound

The final step in the production of THCA is the conjugation of HCA with taurine. This process, which increases the water solubility of the bile acid, occurs in the liver and involves a two-step enzymatic reaction:

  • Activation of HCA: Hyocholic acid is first activated to its coenzyme A (CoA) thioester, hyocholyl-CoA. This reaction is catalyzed by bile acid-CoA synthetase (BACS) , also known as fatty acid transport protein 5 (FATP5) or solute carrier family 27 member 5 (SLC27A5).

  • Amidation with Taurine: The hyocholyl-CoA is then conjugated with a molecule of taurine. This amidation reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .

Regulation of this compound Production

The production of THCA is tightly regulated at multiple levels, primarily through the control of the key enzymes involved in the biosynthesis of its precursor, HCA, and the overall bile acid pool. The farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5) are central to this regulation.

Transcriptional Regulation of Bile Acid Synthesis

The synthesis of all bile acids, including HCA, is under negative feedback regulation by the bile acids themselves. This regulation is primarily mediated by the nuclear hormone receptor FXR .

When intracellular bile acid concentrations rise, they bind to and activate FXR in the liver and intestine. This activation triggers a signaling cascade that ultimately suppresses the transcription of CYP7A1 , the rate-limiting enzyme in the classic bile acid synthesis pathway. This suppression is achieved through two main mechanisms:

  • Hepatic FXR-SHP Pathway: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. SHP then binds to and inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene.

  • Intestinal FXR-FGF19 Pathway: In the intestine, FXR activation by bile acids stimulates the synthesis and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription.

Unique Regulatory Roles of Hyocholic Acid Species

Recent studies have revealed that HCA and its conjugated forms, including THCA, exhibit unique regulatory properties that differentiate them from other primary bile acids like cholic acid and chenodeoxycholic acid.

  • TGR5 Agonism: HCA species act as potent agonists for TGR5 . Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.

  • FXR Antagonism: In contrast to other primary bile acids that are FXR agonists, HCA species have been shown to act as FXR antagonists in certain contexts. This antagonistic activity can reverse the FXR-mediated inhibition of proglucagon transcription, further contributing to increased GLP-1 production.

This dual activity of TGR5 agonism and FXR antagonism positions THCA and other HCA derivatives as important signaling molecules in the regulation of metabolic processes.

Quantitative Data on this compound

The concentration of THCA and its precursor HCA can vary significantly depending on the species, tissue, and physiological or pathological state.

Table 1: Concentration of Hyocholic Acid (HCA) and its Conjugates in Human and Pig Tissues
SpeciesTissue/FluidAnalyteConcentrationConditionReference
HumanSerumHCAMarkedly elevated (120-fold > healthy)Liver Cirrhosis
HumanSerumHCA speciesLowerObesity and Diabetes
HumanSerumHCA speciesIncreasedPost-Gastric Bypass Surgery
HumanLiverHCAHealthy
PigLiverHCA species3138.21 ± 329.9 µmol/mLHealthy
PigBileHCA species68.33 ± 6.4 µmol/mLHealthy
PigSerumHCA species15.17 ± 2.9 µmol/mLHealthy
PigSerumTHCAElevatedBile Acid Supplementation

HCA species include HCA, G-HCA, T-HCA, HDCA, G-HDCA, and T-HDCA.

Table 2: Concentration of Taurocholic Acid (TCA) in Human Serum in Liver Disease
ConditionAnalyteConcentration (nmol/L)Fold Change vs. HealthyReference
Healthy ControlTCA74.3 ± 46.8-
Liver CirrhosisTCA1986.5 ± 1453.2~26.7
Drug-Induced Liver Injury (DILI)TCA≥ 1955.41-
Intrahepatic Cholestasis of PregnancyTCASignificantly elevated-

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of THCA in serum or plasma. Optimization may be required based on the specific instrumentation and sample matrix.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard mixture (containing a deuterated analog of THCA, e.g., d4-Taurocholic acid).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4.1.2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the bile acids.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for THCA: The specific parent and daughter ions for THCA should be determined by direct infusion of a standard. A common fragmentation for taurine-conjugated bile acids is the loss of the taurine sulfonic acid group (m/z 80).

  • Source Parameters: Optimize vaporizer temperature, ion transfer tube temperature, and gas flows for maximum signal intensity.

FXR Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the farnesoid X receptor (FXR).

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

    • Co-transfect the cells with three plasmids:

      • An FXR expression plasmid (e.g., pCMV-FXR).

      • A reporter plasmid containing a luciferase gene downstream of an FXR response element (e.g., pGL3-FXRE-Luc).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

    • Use a suitable transfection reagent (e.g., Lipofectamine).

  • Compound Treatment:

    • After transfection (typically 24 hours), treat the cells with the test compound (e.g., THCA) at various concentrations.

    • Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control and a vehicle control (e.g., DMSO).

    • Incubate for 24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

SHP Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol measures the change in the expression of the Small Heterodimer Partner (SHP) gene, a direct target of FXR, in response to a treatment.

  • Cell Culture and Treatment:

    • Culture a suitable liver cell line (e.g., HepG2) in appropriate growth medium.

    • Treat the cells with the test compound (e.g., THCA) at various concentrations for a specified time (e.g., 6-24 hours).

    • Include a positive control (e.g., an FXR agonist) and a vehicle control.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial RNA extraction kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Quantify the RNA and assess its purity.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mixture containing:

      • cDNA template.

      • Forward and reverse primers specific for the SHP gene.

      • A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

      • qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

    • Run the qPCR reaction in a real-time PCR cycler.

    • Include primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the SHP gene and the housekeeping gene in each sample.

    • Calculate the relative expression of the SHP gene using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

THCA_Biosynthesis Cholesterol Cholesterol CYP7A1 CYP7A1 (Classic Pathway) Cholesterol->CYP7A1 CYP27A1 CYP27A1 (Alternative Pathway) Cholesterol->CYP27A1 CDCA Chenodeoxycholic Acid CYP4A21_CYP3A4 CYP4A21 (Pig) CYP3A4 (Human) CDCA->CYP4A21_CYP3A4 HCA Hyocholic Acid BACS BACS (SLC27A5) HCA->BACS + CoA THCA This compound CYP7A1->CDCA CYP27A1->CDCA CYP4A21_CYP3A4->HCA BAAT BAAT BACS->BAAT Hyocholyl-CoA BAAT->THCA Taurine Taurine Taurine->BAAT Bile_Acid_Regulation cluster_liver Hepatocyte cluster_intestine Enterocyte FXR_liver FXR SHP SHP FXR_liver->SHP induction LRH1_HNF4a LRH-1 / HNF4α SHP->LRH1_HNF4a inhibition CYP7A1 CYP7A1 Gene LRH1_HNF4a->CYP7A1 activation Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis FGFR4 FGFR4 FGFR4->CYP7A1 repression FXR_intestine FXR FGF19 FGF19 FXR_intestine->FGF19 induction FGF19->FGFR4 activation Bile_Acids Bile Acids Bile_Acids->FXR_liver activation Bile_Acids->FXR_intestine activation LCMS_Workflow Sample Serum/Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

References

Taurohyocholic Acid: An In-depth Technical Guide to its Role in the Bile Acid Pool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated form of hyocholic acid (HCA), a primary bile acid predominantly found in the bile of pigs. In humans, it is present in trace amounts under normal physiological conditions but has garnered increasing interest due to its potential role in metabolic regulation and liver diseases. This technical guide provides a comprehensive overview of THCA's contribution to the bile acid pool, its quantification, and its involvement in key signaling pathways.

This compound's Position in the Bile Acid Pool

The composition of the bile acid pool varies significantly across different species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), the porcine bile acid pool is uniquely dominated by hyocholic acid and its derivatives.

Quantitative Contribution of this compound

The contribution of THCA to the total bile acid pool is species-dependent and influenced by physiological and pathological states.

SpeciesConditionSample TypeThis compound (THCA) ContributionReference
Pig HealthyPlasma~76% (of total hyocholic acid and its derivatives)[1][2]
Human HealthyDuodenal AspirateUndetectable[3]
Human Dyspepsia (during taurohyodeoxycholic acid administration)Duodenal Aspirate2% - 13% of total biliary bile acids[3]
Human Hepatitis B-induced CirrhosisUrineIncreased levels[4]
Rat Healthy (during THDCA infusion)BileEfficiently secreted without metabolism
Mouse HealthyLiverDecreased levels after taurocholic acid feeding

Experimental Protocols for this compound Analysis

Accurate quantification of THCA in biological matrices is crucial for understanding its physiological and pathophysiological roles. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

1. Serum/Plasma:

  • Protein Precipitation: This is a common and straightforward method.

    • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile or methanol containing an internal standard (e.g., d4-Taurocholic acid).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

2. Liver Tissue:

  • Homogenization and Liquid-Liquid Extraction:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Homogenize the tissue in a suitable solvent (e.g., 1 mL of 75% methanol).

    • Add a non-polar solvent (e.g., 2 mL of methyl tert-butyl ether) and vortex.

    • Add water to induce phase separation and centrifuge.

    • Collect the lower aqueous phase containing the bile acids.

    • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

3. Fecal Samples:

  • Solid Phase Extraction (SPE):

    • Homogenize a weighed amount of fecal sample in a suitable buffer.

    • Centrifuge to pellet solid debris.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the bile acids with methanol.

    • Dry the eluate and reconstitute for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation: A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for THCA and the internal standard.

Signaling Pathways Involving this compound

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate various metabolic processes. Hyocholic acid and its derivatives have been shown to have a unique signaling profile, particularly in the context of glucose homeostasis.

TGR5 Activation and FXR Inhibition

A key finding is that hyocholic acid (and likely its taurine conjugate, THCA) can simultaneously activate the G-protein coupled bile acid receptor 1 (TGR5) and inhibit the farnesoid X receptor (FXR). This dual action is significant as it leads to an enhanced secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating blood sugar.

TGR5_FXR_Signaling cluster_Enteroendocrine_Cell Enteroendocrine L-Cell cluster_Systemic_Effects Systemic Effects THCA This compound (THCA) TGR5 TGR5 THCA->TGR5 Activates FXR FXR THCA->FXR Inhibits AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Ca2_plus Ca2+ PKA->Ca2_plus Epac->Ca2_plus GLP1_vesicle GLP-1 Vesicle Ca2_plus->GLP1_vesicle GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Improved Glucose Homeostasis Improved Glucose Homeostasis GLP1_secretion->Improved Glucose Homeostasis FXR_inhibition Inhibition of Target Genes FXR->FXR_inhibition

THCA signaling pathway in an enteroendocrine L-cell.

Experimental Workflow for THCA Analysis

A typical workflow for the investigation of THCA's role in a clinical or preclinical study involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_Sample_Collection 1. Sample Collection cluster_Sample_Preparation 2. Sample Preparation cluster_Analysis 3. Instrumental Analysis cluster_Data_Processing 4. Data Processing & Analysis Sample_Collection Biological Samples (Serum, Plasma, Liver, Feces) Homogenization Homogenization (for tissues/feces) Sample_Collection->Homogenization Extraction Bile Acid Extraction (Protein Precipitation, LLE, or SPE) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MSMS HPLC-MS/MS Analysis Derivatization->LC_MSMS Quantification Quantification of THCA LC_MSMS->Quantification Stats Statistical Analysis Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

A generalized experimental workflow for THCA analysis.

Conclusion

This compound, while a minor component of the human bile acid pool, represents a significant portion in other species such as pigs. Its unique signaling properties, particularly the dual activation of TGR5 and inhibition of FXR, highlight its potential as a therapeutic target for metabolic diseases. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify THCA and further investigate its role in health and disease. Continued research into the specific mechanisms and clinical relevance of THCA is warranted to fully elucidate its therapeutic potential.

References

Physiological Concentrations of Taurohyocholic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physiological concentrations of Taurohyocholic acid (THCA) across various species. It is intended for researchers, scientists, and drug development professionals interested in the role of this specific bile acid in physiology and disease. This document summarizes quantitative data, details experimental methodologies for THCA quantification, and visualizes relevant biological pathways.

Introduction to this compound

This compound is a taurine-conjugated primary bile acid. In the liver, primary bile acids are synthesized from cholesterol and subsequently conjugated with either taurine or glycine before being secreted into the bile. THCA is a derivative of hyocholic acid, a bile acid predominantly found in pigs. While less abundant in other species compared to more common bile acids like taurocholic acid (TCA) and glycocholic acid (GCA), the interest in THCA is growing due to its potential roles in metabolic regulation and as a biomarker for certain diseases.

Physiological Concentrations of this compound

The physiological concentration of this compound varies significantly across species and within different biological matrices. The following table summarizes the available quantitative data for THCA in healthy, untreated subjects. It is important to note that concentrations can be influenced by factors such as diet, gut microbiome composition, and specific analytical methods used for quantification.

SpeciesTissue/BiofluidConcentrationNotes
Human Serum≤0.02 nmol/mLReference value from a clinical laboratory test.
Pig Serum~2.5 ng/mLIn growing-finishing pigs on a control diet.
BilePredominantly foundTHCA is a major bile acid in pigs, but specific physiological concentrations in bile are not readily available in the reviewed literature.
Mouse Liver~0.02 nmol/gIn the liver of control C57BL/6J mice from a study investigating a high-fat diet.
Plasma/SerumNot consistently detectedSeveral studies on mouse plasma/serum bile acid profiles do not report detectable levels of THCA under normal physiological conditions.
Rat Plasma/Serum/Bile/LiverData not availableSpecific physiological concentrations of this compound in rats were not found in the reviewed literature.

Note: The scarcity of quantitative data for THCA in some species and tissues highlights the need for further research in this area. The provided values should be considered as reference points, and it is recommended to establish baseline concentrations for specific experimental models.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of THCA from other structurally similar bile acids. Below is a synthesized, detailed methodology based on established protocols for bile acid analysis.

Sample Preparation (Serum/Plasma)
  • Thawing and Centrifugation: Thaw frozen serum or plasma samples on ice. Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitates.

  • Protein Precipitation: Transfer a known volume of the supernatant (e.g., 100 µL) to a new microcentrifuge tube. Add a 4-fold volume of ice-cold acetonitrile (400 µL) containing a mixture of deuterated bile acid internal standards (including a THCA internal standard if available).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used for bile acid separation (e.g., Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with a small percentage of an acidifier, such as 0.1% formic acid.

    • Mobile Phase B: A mixture of organic solvents, typically methanol and acetonitrile (e.g., 1:1 v/v), also containing 0.1% formic acid.

    • Gradient Elution: A gradient elution is employed to separate the bile acids based on their hydrophobicity. The gradient typically starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 40-50°C, to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis as they readily form [M-H]- ions.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for each bile acid and its corresponding internal standard.

      • Precursor Ion: The deprotonated molecule of THCA ([M-H]-).

      • Product Ion: A characteristic fragment ion of THCA, often corresponding to the loss of the taurine group or other specific fragments.

    • Data Analysis: The concentration of THCA in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of THCA.

Signaling Pathways Involving Bile Acids

Bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. This is primarily mediated through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein coupled receptor 5 (TGR5). While specific signaling pathways for this compound are not well-defined in the literature, the general mechanisms of bile acid signaling are illustrated below. Additionally, a specific pathway identified for the related compound Taurocholic acid (TCA) is also presented.

Bile_Acid_Signaling cluster_0 Hepatocyte cluster_1 Enteroendocrine L-cell Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation SHP SHP FXR->SHP Induction CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibition Bile Acids_intestinal Bile Acids TGR5 TGR5 Bile Acids_intestinal->TGR5 Activation GLP-1 GLP-1 (Secretion) TGR5->GLP-1 Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion

Figure 1: General Bile Acid Signaling Pathways.

A specific signaling pathway has been elucidated for Taurocholic acid (TCA), a structurally similar taurine-conjugated bile acid. TCA has been shown to promote the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, through the Sphingosine-1-Phosphate Receptor 2 (S1PR2) and subsequent activation of the p38 MAPK/YAP signaling cascade.

TCA_Signaling TCA Taurocholic Acid (TCA) S1PR2 S1PR2 TCA->S1PR2 Activation p38 MAPK p38 MAPK S1PR2->p38 MAPK Activation YAP YAP (Activation) p38 MAPK->YAP Activation HSC Activation Hepatic Stellate Cell Activation YAP->HSC Activation

Figure 2: Taurocholic Acid Signaling in Hepatic Stellate Cells.

Conclusion

This technical guide provides a summary of the current knowledge on the physiological concentrations of this compound in various species. The available data, though limited for some species, indicates a significant inter-species variation in the abundance of this bile acid. The provided LC-MS/MS protocol offers a robust methodology for the accurate quantification of THCA in biological samples. The visualization of general bile acid signaling pathways and a specific pathway for the related compound TCA provides a framework for understanding the potential biological roles of THCA. Further research is warranted to establish a more comprehensive profile of THCA concentrations across different species and tissues and to elucidate its specific signaling mechanisms and physiological functions.

The role of Taurohyocholic acid in lipid digestion and absorption

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Taurohyocholic Acid in Lipid Digestion and Absorption

Introduction to this compound (THCA)

This compound (THCA), also known as taurohyodeoxycholic acid, is a 6α-hydroxylated bile acid. Like all bile acids, it is an amphipathic molecule synthesized from cholesterol in the liver and conjugated with the amino acid taurine. This structure imparts a detergent-like property, which is fundamental to its role in the digestion and absorption of dietary lipids.[1][2] Bile acids are critical for emulsifying fats in the aqueous environment of the intestine, a process that increases the surface area available for enzymatic digestion.[3][4] Beyond this classical role, bile acids, including THCA, are now recognized as signaling molecules that regulate lipid metabolism, glucose homeostasis, and energy expenditure through interactions with specific receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[5] This guide provides a comprehensive overview of the mechanisms by which THCA contributes to lipid processing, the signaling pathways it influences, and the experimental methodologies used to elucidate its functions.

Core Mechanism: Emulsification and Micelle Formation

The primary function of bile acids in the intestinal lumen is the emulsification of large lipid globules into smaller droplets. This mechanical digestion vastly increases the surface area of the fat, allowing for efficient action by pancreatic lipases. Following enzymatic hydrolysis of triglycerides into fatty acids and monoglycerides, THCA and other bile acids are crucial for the formation of mixed micelles.

These micelles are complex, water-soluble aggregates that incorporate the products of lipid digestion, as well as cholesterol and fat-soluble vitamins. The hydrophilic outer surface of the micelle, composed of the polar groups of the bile acids, allows it to diffuse through the unstirred water layer adjacent to the intestinal epithelium, delivering the lipid cargo to the enterocytes for absorption. The concentration at which bile acids begin to self-assemble into micelles is known as the Critical Micelle Concentration (CMC), a key characteristic of their surfactant properties.

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G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Membrane Lipid_Globule Large Dietary Lipid Globule Emulsification Emulsification Lipid_Globule->Emulsification + THCA Emulsified_Droplets Small Lipid Droplets Emulsification->Emulsified_Droplets Pancreatic_Lipase Pancreatic Lipase + Colipase Emulsified_Droplets->Pancreatic_Lipase Increased Surface Area Digestion_Products Digestion Products (Fatty Acids, Monoglycerides) Pancreatic_Lipase->Digestion_Products Hydrolysis Micelle Mixed Micelle Digestion_Products->Micelle + THCA Absorption Absorption Micelle->Absorption Lipid Delivery

Caption: Logical workflow of lipid digestion and micelle formation mediated by THCA.

Quantitative Impact on Biliary Lipid Secretion

While the direct quantification of THCA's effect on intestinal lipid absorption is not extensively detailed, its impact on the composition of bile, a key factor in digestion, has been studied. Research in cholecystectomized patients has shown that THCA influences the secretion of cholesterol and phospholipids into the bile. These lipids are essential components of mixed micelles.

A key study compared the effects of intraduodenal infusion of THCA (taurohyodeoxycholic acid) with tauroursodeoxycholic acid (TUDCA). The results demonstrated that THCA stimulates a significantly greater secretion of both cholesterol and phospholipids per unit of bile acid secreted compared to TUDCA. This suggests that enrichment of the bile acid pool with THCA could alter the lipid-carrying capacity of bile.

Table 1: Comparative Effects of THCA and TUDCA on Biliary Lipid Secretion

Parameter This compound (THCA) Tauroursodeoxycholic Acid (TUDCA) P-value
Cholesterol Secretion (μmol/μmol of bile acid) 0.098 0.061 < .05
Phospholipid Secretion (μmol/μmol of bile acid) 0.451 0.275 < .05
Phospholipid/Cholesterol Secretory Ratio 3.88 3.09 < .05

(Data sourced from a study on cholecystectomized patients with interrupted enterohepatic circulation)

Further preliminary reports corroborate these findings, showing that THCA infusion leads to a greater increase in the biliary concentration of phospholipids compared to TUDCA, while biliary cholesterol concentration remains relatively unchanged from baseline.

Table 2: Biliary Lipid Concentrations Before and After Bile Acid Infusion

Biliary Component Basal Concentration (mM/l) After THCA Infusion (mM/l) After TUDCA Infusion (mM/l)
Phospholipids 2.78 ± 1.67 4.12 ± 1.23 3.14 ± 0.98
Cholesterol 1.98 ± 0.58 1.89 ± 0.63 0.85 ± 0.08

(Data from a preliminary report on cholecystectomized T-tube patients)

Regulation of Lipid Metabolism via Cellular Receptors

Bile acids are potent signaling molecules that activate nuclear and cell surface receptors to regulate gene expression related to lipid and glucose metabolism. The two primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine. When activated by a bile acid like THCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as FXR response elements, in the promoter regions of target genes. This action modulates the transcription of numerous genes involved in lipid homeostasis. For instance, FXR activation can reduce the synthesis of very-low-density lipoprotein (VLDL) and chylomicrons and induce the expression of the VLDL receptor, which helps clear plasma triglycerides. Studies in mice have shown that the effects of other bile acids, such as taurocholic acid (TCA), on postprandial lipemia are largely dependent on FXR activation.

dot

G cluster_cell Hepatocyte / Enterocyte THCA_ext This compound (THCA) FXR FXR THCA_ext->FXR Binds & Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (on DNA) FXR_RXR_Complex->FXRE Binds to Gene_Expression Target Gene Transcription FXRE->Gene_Expression Modulates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Caption: Simplified signaling pathway of the Farnesoid X Receptor (FXR) activated by THCA.

Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell membrane-bound G-protein-coupled receptor found in various tissues, including the intestine and liver cells like Kupffer cells. Upon binding of a bile acid, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP triggers downstream signaling cascades, such as the activation of Protein Kinase A (PKA). TGR5 activation is linked to improved glucose homeostasis and energy expenditure. Studies on other bile acids have shown that TGR5 activation can promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in regulating insulin secretion and can lower postprandial lipemia.

dot

G TGR5 Signaling Pathway THCA This compound (THCA) TGR5 TGR5 Receptor (Membrane) THCA->TGR5 Binds G_Protein G-Protein (Gsα) TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ATP -> cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Overview of the TGR5 signaling cascade initiated by bile acid binding.

Experimental Protocols

The study of bile acid function requires specialized experimental models to measure their effects on lipid digestion, absorption, and metabolism. Methodologies range from in vivo human and animal studies to in vitro assays.

In Vivo Human Infusion Studies

This protocol is designed to assess the direct effect of a specific bile acid on biliary lipid secretion by replacing the endogenous bile acid pool.

  • Subject Selection: Cholecystectomized patients with a T-tube inserted for bile drainage are selected. This allows for the interruption of the normal enterohepatic circulation and direct collection of bile.

  • Procedure:

    • A baseline period is established where the patient's own bile is collected to analyze the endogenous lipid composition.

    • The endogenous bile acid pool is depleted by draining the bile.

    • A specific bile acid, such as THCA, is infused intraduodenally at a constant rate (e.g., 0.8 to 1.0 g/h for 3 hours).

    • Bile is continuously collected via the T-tube throughout the infusion period.

    • Blood samples are taken before and after the infusion to monitor for any signs of hepatotoxicity by analyzing liver function tests.

  • Analysis: The collected bile is analyzed for the composition of bile acids, cholesterol, and phospholipids. This allows for the calculation of secretion rates and ratios, providing insight into how the infused bile acid alters bile composition. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often employed for precise quantification of individual bile acid species.

G start Patient Selection (Cholecystectomized with T-tube) baseline Collect Baseline Bile & Blood Samples start->baseline depletion Deplete Endogenous Bile Acid Pool via Drainage baseline->depletion infusion Intraduodenal Infusion of THCA (e.g., 1 g/h for 3h) depletion->infusion collection Continuously Collect Bile via T-tube infusion->collection post_samples Collect Post-infusion Blood Samples collection->post_samples analysis Analyze Bile & Blood Samples (LC-MS, LFTs) post_samples->analysis end Data Interpretation analysis->end

References

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Taurohyocholic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid found in various biological matrices. As a member of the bile acid pool, it plays a role in the digestion and absorption of fats and fat-soluble vitamins. The quantification of THCA and other bile acids is crucial in metabolic research and drug development, as their profiles can be indicative of liver function and various metabolic diseases. This document provides a detailed protocol for the quantitative analysis of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it the gold standard for bile acid analysis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound. These parameters are essential for setting up a robust and reproducible analytical method.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Precursor Ion (Q1) m/z 514.3
Product Ion (Q3) m/z 80.0
Ionization Mode Negative Electrospray Ionization (ESI-)
Collision Energy (CE) Optimized for specific instrument (Typical range: -30 to -50 eV)
Declustering Potential (DP) Optimized for specific instrument (Typical range: -40 to -80 V)
Other Fragments Taurine-related fragments at m/z 124.01 and 106.98 may also be observed.[2]

Note: The optimal CE and DP values should be determined empirically on the specific mass spectrometer being used.

Table 2: Chromatographic Conditions

ParameterDescription
LC Column C18 Reverse-Phase Column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Methanol mixture
Gradient A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation from isomers.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C[3]
Injection Volume 5 - 10 µL[3]

Table 3: Method Performance Characteristics

ParameterTypical Value
Linearity (R²) > 0.995
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 nM
Precision (%CV) < 15%
Accuracy (%RE) Within ±15%

Experimental Protocols

Standard and Sample Preparation

A detailed protocol for the preparation of calibration standards and the extraction of this compound from plasma samples is provided below.

Materials:

  • This compound certified reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled bile acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Plasma samples (stored at -80°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a primary stock solution of the internal standard in methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard with the internal standard at a constant concentration.

  • Sample Extraction (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or an HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex briefly and transfer to an HPLC vial with an insert for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocol:

  • Instrument Setup:

    • Set up the LC system with the parameters outlined in Table 2 .

    • Set up the mass spectrometer with the parameters from Table 1 . Operate the ESI source in negative ion mode.

    • Optimize the collision energy and declustering potential for the specific instrument by infusing a standard solution of this compound.

  • Analysis Sequence:

    • Inject a blank sample (reconstitution solvent) to ensure no carryover.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared plasma samples.

    • Inject quality control (QC) samples at low, medium, and high concentrations periodically throughout the sample sequence to monitor instrument performance and data quality.

  • Data Processing:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of this compound in the plasma samples.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (THCA & IS) cal_standards Calibration Standards (Serial Dilution) stock->cal_standards plasma_sample Plasma Sample is_spike Spike with Internal Standard plasma_sample->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Dry & Reconstitute supernatant->dry_reconstitute hplc HPLC Separation (C18 Column) dry_reconstitute->hplc msms Tandem MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of THCA in Samples cal_curve->quantification sample_preparation_logic start Start: Plasma Sample add_is Add Internal Standard (e.g., d4-THCA) start->add_is add_acn Add Ice-Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (Separate Precipitate) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen Stream) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

References

Synthesis and Purification of Taurohyocholic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated derivative of hyocholic acid, a primary bile acid predominantly found in porcine bile. As a hydrophilic bile acid, THCA plays a significant role in lipid digestion and absorption. Emerging research has highlighted its involvement in metabolic regulation, including glucose homeostasis and the modulation of gut microbiota. Notably, THCA is an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, which is implicated in the secretion of glucagon-like peptide-1 (GLP-1). This activity makes THCA a molecule of interest for research in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. Furthermore, like other bile acids, its signaling through the farnesoid X receptor (FXR) pathway contributes to the regulation of bile acid homeostasis.

This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, enabling the production of a high-purity compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
IUPAC Name 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Molecular Formula C₂₆H₄₅NO₇S
Molecular Weight 515.7 g/mol
CAS Number 32747-07-2
Appearance White to off-white crystalline powder
Purity (for research) ≥95%[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of its precursor, hyocholic acid, followed by its conjugation with taurine.

Step 1: Synthesis of Hyocholic Acid from Chenodeoxycholic Acid

This protocol is adapted from a method involving the Rubottom oxidation of a silyl enol ether intermediate.[2]

Experimental Protocol:

  • Protection of Carboxylic Acid: Chenodeoxycholic acid (1 equivalent) is dissolved in a suitable solvent such as methanol. A catalytic amount of acid (e.g., HCl) is added, and the mixture is stirred at room temperature to form the methyl ester.

  • Formation of Silyl Enol Ether: The methyl chenodeoxycholate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. The solution is cooled, and a strong base such as lithium diisopropylamide (LDA) is added, followed by a silylating agent like trimethylsilyl chloride (TMSCl) to form the silyl enol ether.

  • Rubottom Oxidation: The silyl enol ether is then oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to introduce a hydroxyl group at the C6 position.

  • Deprotection and Hydrolysis: The resulting product is then subjected to hydrolysis using a base like potassium hydroxide in aqueous methanol to cleave the methyl ester and yield hyocholic acid.[3]

  • Purification of Hyocholic Acid: The crude hyocholic acid can be purified by column chromatography on silica gel.

Expected Yield: The overall yield for the synthesis of chenodeoxycholic acid from hyodeoxycholic acid has been reported to be around 10.7% over several steps, suggesting that the reverse process described here would have a comparable, though likely higher, yield.[4]

Step 2: Conjugation of Hyocholic Acid with Taurine

This protocol utilizes a peptide coupling reagent for an efficient, one-step conjugation.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve hyocholic acid (1.0 equivalent) and taurine (2.0 equivalents) in a suitable solvent mixture, such as dimethylformamide (DMF).

  • Addition of Coupling Agent: Add triethylamine to the mixture, followed by the dropwise addition of diethyl phosphorocyanidate (DEPC) (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched and the product is extracted.

  • Purification: The crude this compound can be purified by recrystallization or by solid-phase extraction using a C18 cartridge.

Expected Yield: This method has been reported to yield taurine-conjugated bile acids in the range of 89-93%.

Purification of this compound

High-purity this compound is essential for reliable experimental results. The following protocols outline methods for its purification.

Recrystallization

Experimental Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol.

  • Slowly add a co-solvent in which the product is less soluble, like acetone or water, until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For analytical and semi-preparative scale purification, reversed-phase HPLC is a suitable method.

Experimental Protocol:

  • Column: A C18 reversed-phase column is commonly used for the separation of bile acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol) is typically employed.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (around 205 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Quantitative Data Summary

StepParameterTypical Value
Hyocholic Acid Synthesis Overall Yield~10-30% (estimated)
Taurine Conjugation Yield89-93%
Purification Final Purity≥95%

Signaling Pathways of this compound

This compound, like other bile acids, is a signaling molecule that exerts its effects through various receptors, primarily TGR5 and FXR.

TGR5 Signaling Pathway and GLP-1 Secretion

This compound is an agonist of TGR5, a G-protein coupled receptor expressed in various tissues, including intestinal L-cells. Activation of TGR5 in these cells stimulates the secretion of GLP-1, a key incretin hormone in glucose homeostasis.

TGR5_Signaling_Pathway THCA This compound TGR5 TGR5 Receptor THCA->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proglucagon_Gene Proglucagon Gene Transcription CREB->Proglucagon_Gene Activates GLP1 GLP-1 Secretion Proglucagon_Gene->GLP1 Leads to

TGR5 signaling pathway leading to GLP-1 secretion.
FXR Signaling Pathway and Bile Acid Homeostasis

Taurocholic acid, a structurally similar taurine-conjugated bile acid, is known to activate FXR. By extension, this compound is also expected to be an FXR agonist. FXR is a nuclear receptor that plays a crucial role in regulating the synthesis and transport of bile acids, creating a negative feedback loop.

FXR_Signaling_Pathway THCA This compound FXR Farnesoid X Receptor (FXR) THCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to SHP SHP Gene Transcription FXRE->SHP Induces BSEP BSEP Gene (Bile salt export pump) FXRE->BSEP Induces CYP7A1 CYP7A1 Gene (Rate-limiting enzyme in bile acid synthesis) SHP->CYP7A1 Inhibits

FXR signaling pathway for bile acid homeostasis.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow start Start: Chenodeoxycholic Acid step1 Step 1: Synthesis of Hyocholic Acid start->step1 purify1 Purification 1: Column Chromatography step1->purify1 step2 Step 2: Taurine Conjugation purify1->step2 purify2 Purification 2: Recrystallization / HPLC step2->purify2 end End Product: Pure this compound purify2->end analysis Quality Control: HPLC, MS, NMR end->analysis

Workflow for THCA synthesis and purification.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound for research applications. The availability of high-purity THCA will facilitate further investigation into its physiological roles and therapeutic potential, particularly in the context of metabolic diseases. Adherence to these detailed methodologies will ensure the production of a reliable and well-characterized compound for advancing research in this promising field.

References

Application Notes and Protocols: Taurohyocholic Acid as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyocholic acid (THCA) is a conjugated primary bile acid formed in the liver through the conjugation of hyocholic acid with taurine. While not one of the most abundant bile acids in humans, it serves as a valuable substrate in various enzymatic assays, particularly in the fields of drug metabolism and toxicology. Its primary application is as a probe substrate for the Bile Salt Export Pump (BSEP; ABCB11), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. Inhibition of BSEP can lead to the accumulation of cytotoxic bile acids in the liver, a key initiating event in drug-induced liver injury (DILI). Consequently, assessing the inhibitory potential of new chemical entities on BSEP-mediated transport of substrates like THCA is a critical step in preclinical drug safety evaluation.

Furthermore, as a bile acid, THCA can act as a signaling molecule by activating nuclear receptors, most notably the Farnesoid X Receptor (FXR). FXR is a master regulator of bile acid, lipid, and glucose homeostasis. Assays measuring the activation of FXR by THCA can provide insights into the potential metabolic effects of drug candidates or other xenobiotics.

This document provides detailed application notes and protocols for the use of this compound as a substrate in BSEP inhibition assays and as an activator in FXR signaling assays.

Data Presentation

Table 1: Kinetic Parameters for Taurocholic Acid Transport by BSEP
ParameterValueSpeciesAssay SystemReference
K_m_17.8 ± 5.0 µMHumanSf9 membrane vesicles[1]
V_max_286.2 ± 28.2 pmol/mg protein/minHumanSf9 membrane vesicles[1]
Table 2: IC₅₀ Values of Known BSEP Inhibitors Using Taurocholic Acid as a Substrate
InhibitorIC₅₀ ValueSpeciesAssay SystemReference
Cyclosporin A4.6 ± 1.2 µMHumanSf9 membrane vesicles[1]
Indocyanine Green3.7 ± 1.3 µMHumanSf9 membrane vesicles[1]
Ketoconazole3.0 µMHumanPrimary hepatocytes[2]
Saquinavir0.4 µMHumanPrimary hepatocytes
Troglitazone0.5 µMHumanPrimary hepatocytes
Bosentan12 µMHumanNot Specified

Signaling Pathway

Farnesoid X Receptor (FXR) Signaling Pathway

This compound, like other bile acids, can activate the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control bile acid levels. Furthermore, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), enhancing the efflux of bile acids from hepatocytes into the bile.

FXR_Signaling cluster_Hepatocyte Hepatocyte cluster_Bile_Canaliculus Bile Canaliculus THCA Taurohyocholic Acid FXR FXR THCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces Expression BSEP_gene BSEP Gene FXR_RXR->BSEP_gene Induces Expression CYP7A1_gene CYP7A1 Gene SHP->CYP7A1_gene Inhibits Expression BSEP_protein BSEP Protein BSEP_gene->BSEP_protein Translation Bile_Acids_Out Bile Acid Efflux BSEP_protein->Bile_Acids_Out Transports

Caption: FXR signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: BSEP Inhibition Assay Using Inverted Membrane Vesicles

This protocol describes a method to assess the inhibitory potential of a test compound on the transport of this compound by the Bile Salt Export Pump (BSEP) using commercially available inverted membrane vesicles from cells overexpressing human BSEP.

Materials:

  • Human BSEP-overexpressing membrane vesicles

  • Control membrane vesicles (not expressing BSEP)

  • [³H]-Taurocholic acid (Radiolabeled substrate)

  • Unlabeled Taurocholic acid

  • Test compound

  • Known BSEP inhibitor (e.g., Cyclosporin A) as a positive control

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl₂)

  • ATP solution (in Assay Buffer)

  • AMP solution (in Assay Buffer, for control)

  • Ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control.

    • Prepare a working solution of [³H]-Taurocholic acid in Assay Buffer at a concentration below its K_m_ (e.g., 1 µM).

  • Assay Setup:

    • On ice, pre-mix the BSEP or control membrane vesicles with the [³H]-Taurocholic acid working solution and the test compound or control vehicle.

    • Add the membrane vesicle suspension to a 96-well plate.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiation of Transport:

    • Initiate the transport reaction by adding ATP solution to the wells.

    • For negative controls, add AMP solution instead of ATP to determine non-specific binding and passive transport.

  • Incubation:

    • Incubate the plate for a predetermined time within the linear range of uptake (e.g., 5 minutes) at 37°C.

  • Termination of Transport and Filtration:

    • Stop the reaction by adding ice-cold Wash Buffer to each well.

    • Rapidly transfer the contents of the wells to a 96-well filter plate and apply vacuum to separate the vesicles from the assay medium.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound substrate.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the counts in the ATP-containing wells.

    • Determine the percent inhibition of BSEP activity by the test compound relative to the vehicle control.

    • If multiple concentrations of the test compound were used, calculate the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: BSEP Inhibition Assay

BSEP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - BSEP Vesicles - [³H]-Taurocholic Acid - Test Compounds - Buffers (Assay, Wash) - ATP/AMP B Pre-mix Vesicles, Substrate & Compound on Ice A->B C Pre-incubate at 37°C B->C D Initiate Transport with ATP (or AMP) C->D E Incubate at 37°C D->E F Stop Reaction with Ice-Cold Wash Buffer E->F G Filter and Wash F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Calculate % Inhibition and IC₅₀ I->J

Caption: Workflow for the BSEP inhibition vesicular transport assay.

Protocol 2: FXR Activation Reporter Assay

This protocol describes a cell-based reporter gene assay to measure the activation of the Farnesoid X Receptor (FXR) by this compound.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmids for human FXR and RXRα

  • A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE)

  • A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound

  • A known FXR agonist (e.g., GW4064) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium until they reach the desired confluency for transfection.

    • Co-transfect the cells with the FXR, RXRα, FXRE-luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After transfection, allow the cells to recover for a specified period (e.g., 24 hours).

    • Remove the transfection medium and replace it with fresh medium containing various concentrations of this compound, the positive control, or vehicle control.

  • Incubation:

    • Incubate the cells with the compounds for a sufficient duration to allow for gene expression (e.g., 18-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Measure the firefly luciferase activity (from the FXRE-reporter) and the control luciferase activity (e.g., Renilla) in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

    • If multiple concentrations were tested, determine the EC₅₀ value for this compound by fitting the data to a dose-response curve.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for utilizing this compound as a substrate in key enzymatic and cellular assays. The BSEP inhibition assay is crucial for assessing the DILI potential of drug candidates, while the FXR activation assay offers a means to investigate their potential effects on metabolic pathways. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of the safety and pharmacological profiles of novel chemical entities.

References

In Vitro Applications of Taurocholic Acid on Cultured Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Note on Taurohyocholic Acid: Extensive literature searches for in vitro studies specifically focused on this compound (THCA) on cultured cell lines yielded limited detailed experimental data. One study identified THCA as a potential biomarker for predicting the efficacy of cancer therapies in hepatocellular carcinoma, but did not provide in-depth in vitro mechanistic studies.[1] Due to this scarcity of specific data, this document will focus on the closely related and well-studied tauro-conjugated bile acid, Taurocholic acid (TCA) . The findings presented here for TCA may provide valuable insights and a starting point for research on other tauro-conjugated bile acids like THCA.

Introduction to Taurocholic Acid (TCA)

Taurocholic acid is a primary bile acid, conjugated with taurine in the liver. It plays a crucial role in the emulsification and absorption of fats in the intestine. Beyond its digestive functions, emerging in vitro research has highlighted its involvement in various cellular processes, including cell proliferation, migration, and signaling. These studies are pivotal in understanding its potential therapeutic or pathological roles in various conditions, including liver diseases and cancer.

Effects of Taurocholic Acid on Cultured Cell Lines

In vitro studies have demonstrated that TCA can exert diverse, context-dependent effects on different cell lines. These effects range from promoting cell proliferation and activation in hepatic stellate cells to inhibiting migration in endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Taurocholic acid on various cell lines.

Table 1: Effect of Taurocholic Acid on Hepatic Stellate Cell (HSC) Activation

Cell LineAssayTCA ConcentrationObserved EffectReference
LX-2 (human HSC)CCK-8 Proliferation Assay12.5–200 μMDose-dependent increase in cell proliferation[2]
JS-1 (mouse HSC)CCK-8 Proliferation Assay>200 μMIncreased cell proliferation[2]
LX-2Western Blot100 μMIncreased expression of α-SMA and Collagen I[3]
LX-2Western BlotNot specifiedIncreased expression of TLR4[3]

Table 2: Effect of Taurocholic Acid on Endothelial and Epithelial Cells

Cell LineAssayTCA ConcentrationObserved EffectReference
RF/6A (macaque choroidal endothelial)Cell Migration Assay100, 200, 500 μMSignificant inhibition of VEGF-induced cell migration
RF/6ATube Formation Assay200, 500 μMSignificant inhibition of VEGF-induced tube formation
HRPEpiC (primary human RPE)TEER Measurement100, 200, 500 μMSignificant preservation of TEER in paraquat-treated cells
EAhy926MTT AssayNot specifiedEffect on cell viability observed
HTR-8/SVneoMTT AssayNot specifiedEffect on cell viability observed

Signaling Pathways Modulated by Taurocholic Acid

Taurocholic acid has been shown to activate specific signaling pathways, leading to downstream cellular responses. One of the key pathways identified is the S1PR2/p38 MAPK/YAP signaling cascade in hepatic stellate cells.

S1PR2/p38 MAPK/YAP Signaling Pathway

In hepatic stellate cells, TCA has been found to bind to the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor. This interaction initiates a signaling cascade involving the activation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn leads to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). Nuclear YAP then promotes the transcription of genes involved in cell proliferation and fibrosis.

S1PR2_p38_MAPK_YAP_Pathway cluster_nucleus TCA Taurocholic Acid (TCA) S1PR2 S1PR2 TCA->S1PR2 Binds to p38_MAPK p38 MAPK S1PR2->p38_MAPK Activates YAP_inactive YAP (cytoplasmic) p38_MAPK->YAP_inactive Phosphorylates YAP_active YAP (nuclear) YAP_inactive->YAP_active Translocates to Proliferation Cell Proliferation Fibrosis YAP_active->Proliferation Promotes transcription of pro-proliferative and pro-fibrotic genes Nucleus Nucleus

S1PR2/p38 MAPK/YAP signaling pathway activated by TCA.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to study the effects of Taurocholic acid on cultured cell lines.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of TCA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Taurocholic acid (TCA)

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • TCA Treatment: Prepare a series of TCA concentrations in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TCA. Include a vehicle control (medium without TCA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the effect of TCA on cell migration using a Transwell system (also known as a Boyden chamber assay).

Materials:

  • Taurocholic acid (TCA)

  • Cultured cells of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert. If testing the inhibitory effect of TCA, include it in the cell suspension in the upper chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10 minutes. Then, stain the cells by immersing the insert in a staining solution for 15-20 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Cell Counting: Using a microscope, count the number of migrated cells in several random fields of view for each insert.

  • Data Analysis: Quantify the cell migration by comparing the number of migrated cells in the TCA-treated groups to the control group.

Western Blotting for Protein Expression Analysis

This protocol outlines the general steps for analyzing the expression of specific proteins (e.g., α-SMA, Collagen I, TLR4) in cells treated with TCA.

Materials:

  • Taurocholic acid (TCA)

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with TCA for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the in vitro effects of Taurocholic acid on a cultured cell line.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture tca_treatment Taurocholic Acid Treatment (Dose-response and time-course) cell_culture->tca_treatment viability_assay Cell Viability Assay (e.g., MTT) tca_treatment->viability_assay migration_assay Cell Migration Assay (e.g., Transwell) tca_treatment->migration_assay protein_analysis Protein Expression Analysis (e.g., Western Blot) tca_treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis migration_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

A typical workflow for in vitro studies of Taurocholic acid.

References

Application Notes and Protocols for Taurohyocholic Acid as a Biomarker for Liver Disease Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of liver disease diagnostics is actively evolving, with a significant focus on identifying non-invasive biomarkers that can accurately reflect disease stage, predict progression, and inform therapeutic response. Bile acids, once viewed primarily as agents of digestion, are now recognized as critical signaling molecules in liver pathophysiology. Alterations in their serum profiles are indicative of underlying hepatic dysfunction.

This document focuses on Taurohyocholic acid (THCA), a taurine-conjugated secondary bile acid, as an emerging biomarker with significant potential in the context of liver disease progression, particularly in hepatocellular carcinoma (HCC). Furthermore, we will discuss the closely related and more extensively studied Taurocholic acid (TCA) and its established role in driving liver fibrosis, the common precursor to cirrhosis and HCC. These notes provide a summary of key quantitative findings, detailed experimental protocols for quantification, and an overview of the relevant signaling pathways.

This compound (THCA) as a Predictive Biomarker in Hepatocellular Carcinoma

Recent evidence highlights the potential of plasma THCA levels to predict the efficacy of combination therapies for unresectable hepatocellular carcinoma (uHCC). A 2024 study involving patients treated with tyrosine kinase inhibitors (TKIs) and programmed cell death protein-1 (PD-1) inhibitors found that pre-treatment plasma THCA levels were significantly associated with treatment response and patient survival.[1][2]

Data Presentation: THCA in HCC Treatment Response

Patients with lower baseline THCA levels demonstrated a significantly better response to therapy and improved survival outcomes.[1][2] The optimal cut-off value for baseline plasma THCA to predict survival was determined to be 7.48 nmol/L.[2]

ParameterLow THCA Group (<7.48 nmol/L)High THCA Group (≥7.48 nmol/L)p-valueReference
Treatment Response Rate 73.7%37.8%< 0.05
Median Progression-Free Survival 7.6 months4.9 months0.027
Median Overall Survival 23.7 months11.6 months0.006

Taurocholic Acid (TCA) as a Biomarker and Driver of Liver Fibrosis and Cirrhosis

While THCA is an emerging biomarker in HCC, the structurally similar Taurocholic acid (TCA) is well-established as both a biomarker and a pro-fibrogenic factor in the progression of liver cirrhosis. Serum concentrations of TCA are significantly elevated in patients with liver cirrhosis and positively correlate with the severity of the disease, as measured by the Child-Pugh classification.

Data Presentation: TCA in Liver Cirrhosis

Studies have consistently shown that TCA is one of the most significantly changed bile acids in the serum of cirrhotic patients compared to healthy individuals.

AnalyteConditionFold Change (vs. Healthy Controls)Correlation with Disease Severity (Child-Pugh Score)Reference
Taurocholic Acid (TCA) Liver CirrhosisSignificantly IncreasedPositive Correlation
Total Bile Acids Liver CirrhosisSignificantly IncreasedPositive Correlation

Signaling Pathways in Liver Disease Progression

The pro-fibrotic effects of bile acids like TCA are mediated through the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.

Disclaimer: The following signaling pathways have been elucidated for Taurocholic Acid (TCA). Due to the structural similarity between TCA and THCA, these pathways may be relevant for THCA as well, but this has not yet been experimentally confirmed.

Two key signaling pathways have been identified for TCA-mediated HSC activation:

  • S1PR2/p38 MAPK/YAP Pathway: TCA acts as an agonist for the Sphingosine 1-phosphate receptor 2 (S1PR2) on HSCs. This binding initiates a downstream cascade involving p38 Mitogen-Activated Protein Kinase (MAPK), leading to the activation of the transcriptional co-activator Yes-associated protein (YAP). Activated YAP translocates to the nucleus, promoting the expression of pro-fibrotic genes.

  • TLR4 Pathway: TCA can also upregulate the expression of Toll-Like Receptor 4 (TLR4) on HSCs. Activation of TLR4 is a well-known pro-inflammatory and pro-fibrotic signal, leading to increased expression of alpha-smooth muscle actin (α-SMA) and type I collagen, hallmarks of HSC activation.

Visualization of Signaling Pathways

TCA_S1PR2_YAP_Pathway TCA Taurocholic Acid (TCA) S1PR2 S1PR2 Receptor TCA->S1PR2 activates p38 p38 MAPK S1PR2->p38 activates YAP_cyto YAP (cytosol) p38->YAP_cyto activates YAP_nuc YAP (nucleus) YAP_cyto->YAP_nuc translocation ProFibrotic Pro-Fibrotic Gene Expression YAP_nuc->ProFibrotic promotes

TCA-S1PR2-YAP Signaling Pathway in Hepatic Stellate Cells.

TCA_TLR4_Pathway TCA Taurocholic Acid (TCA) HSC Hepatic Stellate Cell (HSC) TCA->HSC TLR4 TLR4 Expression HSC->TLR4 upregulates Activation HSC Activation (α-SMA, Collagen I) TLR4->Activation leads to

TCA-Mediated Upregulation of TLR4 in Hepatic Stellate Cells.

Experimental Protocols

Quantification of this compound (THCA) in Human Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of THCA and other bile acids. Optimization and validation are required for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • This compound (THCA) analytical standard

  • Isotopically labeled internal standard (e.g., THCA-d4)

  • HPLC or UPLC grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma or serum (double charcoal stripped serum for calibration standards)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples and standards on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibrator, or quality control (QC) sample.

  • Add 10 µL of the internal standard working solution (containing THCA-d4) to each tube and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at ~13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or LC-MS vial.

  • The sample is ready for injection. Alternatively, for higher concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL of 50% methanol/water).

3. Liquid Chromatography (LC) Conditions:

  • System: UPLC/HPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

  • Gradient: Develop a gradient to separate THCA from other isomeric bile acids. A typical gradient might start at 20-30% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.

4. Mass Spectrometry (MS) Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize ion spray voltage, source temperature, and gas flows for the specific instrument.

  • MRM Transitions:

    • THCA: Determine the optimal precursor and product ions. For a taurine-conjugated bile acid, a common product ion results from the loss of the taurine group (SO3, m/z 80). The precursor ion will be [M-H]⁻.

    • THCA-d4 (IS): Determine the corresponding precursor and product ions for the labeled internal standard.

5. Data Analysis and Quantification:

  • Generate a calibration curve using the charcoal-stripped serum spiked with known concentrations of THCA.

  • Plot the peak area ratio (THCA/THCA-d4) against the nominal concentration of the calibrators.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.

  • Quantify the THCA concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma/Serum IS Add Internal Standard (THCA-d4) Sample->IS PPT Add Acetonitrile (Protein Precipitation) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect Tandem MS (ESI-, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

LC-MS/MS workflow for the quantification of THCA in plasma/serum.

Conclusion

This compound is a promising, minimally invasive biomarker for predicting treatment response in hepatocellular carcinoma. Its utility in monitoring the progression of other liver diseases, such as fibrosis and cirrhosis, warrants further investigation. The structurally related bile acid, TCA, is already an established factor in the progression of liver fibrosis, and the signaling pathways it activates provide valuable targets for therapeutic development. The provided LC-MS/MS protocol offers a robust method for the precise quantification of THCA, enabling researchers and drug development professionals to further explore its clinical utility and the underlying biological mechanisms in liver disease.

References

Application Notes and Protocols: Taurohyocholic Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid that is increasingly recognized for its significant role in metabolomics research. As a key component of the bile acid pool, THCA is not only involved in the digestion and absorption of lipids but also functions as a signaling molecule in various physiological and pathological processes. Its quantification in biological matrices can serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment efficacy, particularly in the context of liver diseases and cancer. These application notes provide a comprehensive overview of the utility of THCA in metabolomics research, complete with detailed experimental protocols and data presentation.

Applications in Metabolomics

This compound has emerged as a significant metabolite in several areas of clinical and preclinical research:

  • Hepatocellular Carcinoma (HCC): Plasma levels of THCA have been identified as a potential biomarker for predicting the efficacy of combination therapies involving tyrosine kinase inhibitors and programmed cell death-1 (PD-1) inhibitors in patients with HCC. Lower baseline levels of THCA are associated with a better treatment response and improved survival outcomes.[1]

  • Liver Disease: Alterations in the bile acid pool, including changes in THCA concentrations, are indicative of various liver pathologies such as cholestasis and cirrhosis. The profiling of taurine-conjugated bile acids like THCA can serve as sensitive and early markers for detecting drug-induced liver injury.[2]

  • Gut Microbiome Research: The metabolism of primary bile acids, including the precursor to THCA, is heavily influenced by the gut microbiota. Studying THCA levels can provide insights into the complex interplay between host and microbial metabolism in health and disease.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from relevant metabolomics studies.

Table 1: Plasma this compound Levels and Treatment Response in Hepatocellular Carcinoma

ParameterValueReference
Optimal cut-off for baseline serum THCA7.48 nmol/L[1]
Median Progression-Free Survival (Low THCA)7.6 months[1]
Median Progression-Free Survival (High THCA)4.9 months[1]
Median Overall Survival (Low THCA)23.7 months
Median Overall Survival (High THCA)11.6 months

Signaling Pathways

While specific signaling pathways directly activated by this compound are still under investigation, the broader class of taurine-conjugated bile acids, such as the structurally similar Taurocholic acid (TCA), are known to modulate several key signaling cascades. It is plausible that THCA interacts with similar pathways, but further research is needed for direct confirmation.

  • Toll-Like Receptor 4 (TLR4) Signaling: TCA has been shown to promote the progression of liver cirrhosis by activating hepatic stellate cells through the upregulation of TLR4 expression.

  • S1PR2/p38 MAPK/YAP Signaling: In cholestatic conditions, TCA can induce the activation of hepatic stellate cells via the Sphingosine-1-Phosphate Receptor 2 (S1PR2), leading to downstream activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Yes-Associated Protein (YAP) signaling, which plays a role in liver fibrosis.

Below is a generalized diagram for a bile acid-mediated signaling pathway.

Bile_Acid_Signaling cluster_cell Cell Membrane Bile Acid Bile Acid Receptor Receptor Bile Acid->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Effector G-Protein->Effector Activates Second Messenger Second Messenger Effector->Second Messenger Produces Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Generalized Bile Acid Signaling Pathway.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantitative analysis of bile acids in biological fluids.

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., D4-Taurocholic acid)

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid

  • Human plasma samples (stored at -80°C)

  • 1.5 mL microcentrifuge tubes

  • LC-MS vials

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Add 80 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate THCA from other bile acids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 50°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for THCA and the internal standard must be optimized.

4. Data Analysis:

  • Quantification is performed by constructing a calibration curve using the analytical standard of THCA.

  • The peak area ratio of THCA to the internal standard is used to determine the concentration in the plasma samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) is_addition Add Internal Standard in Methanol (80 µL) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (14,000g, 20 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification of THCA calibration->quantification

Caption: Workflow for THCA quantification in plasma.

Conclusion

This compound is a valuable metabolite in the field of metabolomics, with demonstrated potential as a biomarker in oncology and liver disease. The provided protocols offer a starting point for researchers to incorporate THCA analysis into their studies. Further investigation into the specific signaling pathways and mechanisms of action of THCA will undoubtedly uncover new applications and enhance its utility in drug development and personalized medicine.

References

Application Notes and Protocols for the Detection of Taurohyocholic Acid (THCA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the quantitative detection of Taurohyocholic acid (THCA). THCA, a taurine-conjugated bile acid, is gaining interest as a potential biomarker in various metabolic and liver-related diseases. Accurate and sensitive quantification of THCA in biological matrices is crucial for advancing research and drug development in these areas.

Introduction to this compound (THCA) Immunoassays

Immunoassays are powerful tools for the quantification of specific molecules, such as THCA, in complex biological samples. The high specificity of the antibody-antigen interaction allows for precise measurement even at low concentrations. The most common immunoassay format for small molecules like THCA is the competitive enzyme-linked immunosorbent assay (ELISA) .

In a competitive ELISA, a known amount of labeled THCA (e.g., conjugated to an enzyme) competes with the unlabeled THCA in the sample for a limited number of binding sites on a specific anti-THCA antibody that is coated on a microplate well. The amount of labeled THCA that binds to the antibody is inversely proportional to the concentration of THCA in the sample. The signal generated by the enzyme is then measured, and the concentration of THCA in the sample is determined by comparing the signal to a standard curve.

Recent studies have highlighted the potential of THCA as a biomarker. For instance, lower levels of THCA have been associated with a better response to combination therapies in hepatocellular carcinoma, suggesting its role as a predictive biomarker[1].

Quantitative Data Summary

The following tables summarize typical performance characteristics of a competitive immunoassay for a taurine-conjugated bile acid, based on commercially available kits for the closely related Taurocholic acid (TCA). These values can serve as a benchmark for the development and validation of a THCA-specific immunoassay.

Table 1: Typical Performance Characteristics of a Competitive ELISA for a Taurine-Conjugated Bile Acid

ParameterTypical ValueDescription
Assay Range 3.7 - 300 ng/mLThe range of concentrations, including the lowest and highest standards, that the assay can reliably quantify.
Sensitivity (LOD) 1.33 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.
Intra-Assay Precision < 10% (CV)The variation observed when the same sample is measured multiple times within the same assay run.
Inter-Assay Precision < 12% (CV)The variation observed when the same sample is measured in different assay runs on different days.
Sample Volume 50 µLThe required volume of the biological sample for a single measurement.
Assay Time ~ 2 hoursThe total time required to complete the assay from sample addition to data acquisition.

Table 2: Example Cross-Reactivity of a Polyclonal Antibody for a Glycine-Conjugated Bile Acid (Glycocholic Acid - GCA)

CompoundCross-Reactivity (%)
Glycocholic Acid (GCA) 100
Taurocholic Acid (TCA)< 10
Cholic Acid< 1
Glycodeoxycholic Acid< 1
Taurodeoxycholic Acid< 1
Glycochenodeoxycholic Acid< 1
Taurochenodeoxycholic Acid< 1
Deoxycholic Acid< 1
Chenodeoxycholic Acid< 1
Lithocholic Acid< 1

Experimental Protocols

Protocol 1: Production of Anti-Taurohyocholic Acid Polyclonal Antibodies

This protocol outlines the general steps for producing polyclonal antibodies against the small molecule hapten, THCA. Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.

1. Immunogen Preparation: THCA-KLH Conjugation

  • Principle: The carboxyl group of THCA is activated and then covalently linked to the amine groups of the carrier protein KLH.

  • Materials:

    • This compound (THCA)

    • Keyhole Limpet Hemocyanin (KLH)[2]

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve THCA in DMF.

    • Add EDC and NHS to the THCA solution to activate the carboxyl group. Incubate for 1 hour at room temperature.

    • Dissolve KLH in PBS.

    • Slowly add the activated THCA solution to the KLH solution while gently stirring.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Remove unconjugated THCA and by-products by dialysis against PBS at 4°C with several buffer changes.

    • Determine the protein concentration of the THCA-KLH conjugate using a protein assay (e.g., BCA assay).

    • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel.

2. Immunization Protocol (Rabbit)

  • Principle: The THCA-KLH conjugate is emulsified with an adjuvant and injected into a host animal (e.g., rabbit) to stimulate an immune response and the production of anti-THCA antibodies.

  • Materials:

    • THCA-KLH conjugate

    • Freund's Complete Adjuvant (FCA)

    • Freund's Incomplete Adjuvant (FIA)

    • Sterile syringes and needles

    • Animal handling and housing facilities

  • Procedure:

    • Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.

    • Primary Immunization (Day 0):

      • Emulsify the THCA-KLH conjugate (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant (FCA).

      • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

    • Booster Immunizations (e.g., Day 21, 42, 63):

      • Emulsify the THCA-KLH conjugate (e.g., 250 µg) with an equal volume of Freund's Incomplete Adjuvant (FIA).

      • Inject the emulsion subcutaneously at multiple sites.

    • Test Bleeds and Titer Determination:

      • Collect small blood samples (test bleeds) 7-10 days after each booster immunization.

      • Determine the antibody titer in the serum using an indirect ELISA with THCA conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) coated on the microplate.

    • Final Bleed and Serum Collection:

      • Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of blood.

      • Allow the blood to clot and centrifuge to separate the antiserum.

      • Store the antiserum in aliquots at -20°C or -80°C.

Protocol 2: Competitive ELISA for THCA Quantification

This protocol describes a direct competitive ELISA for the quantification of THCA in biological samples.

  • Principle: Free THCA in the sample competes with a fixed amount of THCA-enzyme conjugate for binding to the anti-THCA antibody coated on the microplate. The signal is inversely proportional to the amount of THCA in the sample.

  • Materials:

    • Anti-THCA polyclonal antibody (from Protocol 1)

    • This compound (THCA) standard

    • THCA-Horseradish Peroxidase (HRP) conjugate

    • 96-well microplate

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Sample/Standard Diluent (e.g., Assay buffer)

    • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

    • Stop Solution (e.g., 2 N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Antibody Coating:

      • Dilute the anti-THCA antibody in Coating Buffer.

      • Add 100 µL of the diluted antibody to each well of the microplate.

      • Incubate overnight at 4°C.

    • Washing: Wash the plate 3 times with Wash Buffer.

    • Blocking:

      • Add 200 µL of Blocking Buffer to each well.

      • Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate 3 times with Wash Buffer.

    • Competitive Reaction:

      • Prepare a standard curve by serially diluting the THCA standard in the Sample/Standard Diluent.

      • Prepare samples by diluting them in the Sample/Standard Diluent.

      • Add 50 µL of standard or sample to the appropriate wells.

      • Add 50 µL of diluted THCA-HRP conjugate to all wells.

      • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Washing: Wash the plate 5 times with Wash Buffer.

    • Substrate Development:

      • Add 100 µL of TMB Substrate Solution to each well.

      • Incubate for 15-30 minutes at room temperature in the dark.

    • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance versus the concentration of the THCA standards. A four-parameter logistic (4-PL) curve fit is typically used.

      • Determine the concentration of THCA in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Bile Acid Metabolism Pathway

The following diagram illustrates the primary pathways for bile acid synthesis from cholesterol in the liver and their subsequent conjugation and enterohepatic circulation.

BileAcidMetabolism cluster_liver Hepatocyte Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 (Rate-limiting step) Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Seven_alpha_hydroxycholesterol->Primary_Bile_Acids Conjugation Conjugation (with Taurine or Glycine) Primary_Bile_Acids->Conjugation Conjugated_Bile_Acids Conjugated Bile Acids (e.g., this compound) Conjugation->Conjugated_Bile_Acids Bile_Duct Bile Duct Conjugated_Bile_Acids->Bile_Duct Gallbladder Gallbladder Bile_Duct->Gallbladder Storage Intestine Intestine Gallbladder->Intestine Secretion Deconjugation Deconjugation & Dehydroxylation (by Gut Microbiota) Intestine->Deconjugation Portal_Vein Portal Vein Intestine->Portal_Vein Reabsorption (~95%) Feces Excretion in Feces Intestine->Feces Excretion (~5%) Secondary_Bile_Acids Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Deconjugation->Secondary_Bile_Acids Secondary_Bile_Acids->Portal_Vein Reabsorption Liver Liver Portal_Vein->Liver

Caption: Overview of bile acid synthesis and enterohepatic circulation.

Experimental Workflow: Competitive ELISA

This diagram outlines the key steps involved in performing a competitive ELISA for the quantification of this compound.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Microplate with Anti-THCA Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample_Standard Add THCA Standard or Sample Wash2->Add_Sample_Standard Add_Conjugate Add THCA-HRP Conjugate Add_Sample_Standard->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Analyze Data & Calculate Concentration Read_Absorbance->Analyze End End Analyze->End Antibody_Production_Workflow Start Start Hapten_Carrier_Conjugation Conjugate THCA (Hapten) to Carrier Protein (KLH) Start->Hapten_Carrier_Conjugation Immunize_Animal Immunize Animal with THCA-KLH Conjugate Hapten_Carrier_Conjugation->Immunize_Animal Booster_Injections Administer Booster Injections Immunize_Animal->Booster_Injections Collect_Test_Bleeds Collect Test Bleeds Booster_Injections->Collect_Test_Bleeds Titer_Analysis Analyze Antibody Titer (Indirect ELISA) Collect_Test_Bleeds->Titer_Analysis High_Titer_Check High Titer Achieved? Titer_Analysis->High_Titer_Check High_Titer_Check->Booster_Injections No Final_Bleed Perform Final Bleed High_Titer_Check->Final_Bleed Yes Purify_Antibodies Purify Polyclonal Antibodies (Optional) Final_Bleed->Purify_Antibodies End End Purify_Antibodies->End

References

Troubleshooting & Optimization

Technical Support Center: Taurohyocholic Acid (THCA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taurohyocholic acid (THCA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the quantitative analysis of THCA.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for THCA quantification?

A1: The most widely used and robust method for the quantification of THCA and other bile acids in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity, specificity, and the ability to separate THCA from its isomers.

Q2: What are the critical considerations for sample preparation when analyzing THCA?

A2: Proper sample preparation is crucial for accurate THCA quantification. Key considerations include:

  • Extraction Method: Protein precipitation (PPT) is a common and straightforward method for extracting bile acids from serum or plasma.[4][5] Solid-phase extraction (SPE) can also be used for cleaner extracts.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of THCA, is highly recommended to correct for matrix effects and variations in sample processing.

  • Matrix Effects: Biological matrices like plasma and serum can contain substances that interfere with the ionization of THCA, leading to signal suppression or enhancement. It is essential to evaluate and minimize matrix effects during method development.

Q3: How should THCA samples and standards be stored to ensure stability?

A3: Bile acids, including THCA, are generally stable. For long-term storage, it is recommended to keep samples and stock solutions at -20°C or -80°C. One study showed that various bile acids were stable in plasma for at least 6 hours at room temperature, through at least three freeze-thaw cycles, and for 2 months at -70°C or -20°C.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for THCA analysis?

A4: The LOD and LOQ for THCA can vary depending on the LC-MS/MS instrumentation, sample matrix, and extraction method. Generally, highly sensitive methods can achieve LODs in the low nanomolar (nM) or sub-nanogram per milliliter (ng/mL) range. For a similar compound, taurocholic acid (TCA), a validated method reported an LOQ of 10.6 ng/mL in serum. Another study on a panel of bile acids reported LOQs ranging from 0.02 to 3.5 ng/mL in plasma and serum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry or mobile phase pH. 2. Column degradation. 3. Sample overload.1. Optimize mobile phase composition (e.g., adjust pH, organic solvent ratio). Consider a different column chemistry (e.g., C18). 2. Replace the analytical column. 3. Dilute the sample or reduce the injection volume.
Low Signal Intensity or Poor Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal mass spectrometer settings. 3. Inefficient extraction/recovery. 4. Analyte degradation.1. Improve sample cleanup (e.g., use SPE instead of PPT). Dilute the sample. Optimize chromatography to separate THCA from interfering compounds. 2. Tune the mass spectrometer for THCA-specific transitions (MRM). Optimize source parameters (e.g., spray voltage, gas flows, temperature). 3. Evaluate and optimize the extraction procedure. Check the recovery of a spiked standard. 4. Ensure proper sample storage and handling.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. LC system instability (e.g., fluctuating pump pressure). 4. Inconsistent autosampler injection volume.1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Use a stable isotope-labeled internal standard that co-elutes with THCA. 3. Equilibrate the LC system thoroughly. Check for leaks and ensure stable pump performance. 4. Check the autosampler for air bubbles and ensure proper maintenance.
Inaccurate Quantification (Poor Accuracy) 1. Inappropriate or degraded calibration standards. 2. Non-linearity of the calibration curve. 3. Uncorrected matrix effects. 4. Incorrect internal standard concentration.1. Prepare fresh calibration standards from a certified reference material. Verify the purity of the standard. 2. Use an appropriate regression model (e.g., linear, weighted linear). Ensure the calibration range covers the expected sample concentrations. 3. Use a matched-matrix calibration curve or a reliable SIL-IS. 4. Double-check the preparation and concentration of the internal standard working solution.
Carryover 1. Adsorption of THCA to the injector, column, or other LC components.1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover. 3. Use a column with low-adsorption properties.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of bile acids using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Example LC-MS/MS Method Validation Parameters for Bile Acid Analysis

ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.02 - 10 ng/mL
Accuracy (% Bias)85 - 115%
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Extraction Recovery80 - 120%

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Taurocholic Acid (a related bile acid)

MatrixLODLOQReference
Serum1 ng/mL10.6 ng/mL
Serum2 µmol/L20 µmol/L

Experimental Protocols

Detailed Methodology: Quantification of THCA in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • This compound (THCA) analytical standard

  • Deuterated this compound (THCA-d4) internal standard (IS)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human plasma (or other biological matrix)

2. Standard and Internal Standard Preparation:

  • Prepare a 1 mg/mL stock solution of THCA in methanol.

  • Prepare a 1 mg/mL stock solution of THCA-d4 in methanol.

  • From the stock solutions, prepare working solutions for calibration standards and the internal standard spiking solution at appropriate concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the THCA-d4 internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient program should be developed to ensure the separation of THCA from other bile acids and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for maximum THCA signal.

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both THCA and its internal standard.

5. Data Analysis:

  • Integrate the peak areas for THCA and the internal standard.

  • Calculate the peak area ratio (THCA/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of THCA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

THCA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Protein Precipitation Protein Precipitation Addition of IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: General experimental workflow for THCA quantification.

Troubleshooting_Tree Start Problem Encountered Issue Low Signal Intensity? Start->Issue CheckMatrix Evaluate Matrix Effects Issue->CheckMatrix Yes CheckPrecision High Variability? Issue->CheckPrecision No OptimizeMS Optimize MS Parameters CheckMatrix->OptimizeMS ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup CheckRecovery Check Extraction Recovery OptimizeMS->CheckRecovery TuneMS Tune Instrument OptimizeMS->TuneMS OptimizeExtraction Optimize Extraction Protocol CheckRecovery->OptimizeExtraction CheckIS Using SIL-IS? CheckPrecision->CheckIS Yes End Consult Further CheckPrecision->End No CheckLC Check LC Stability CheckIS->CheckLC Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No MaintainLC Maintain LC System CheckLC->MaintainLC

Caption: Troubleshooting decision tree for THCA analysis.

Matrix_Effect_Diagram cluster_source ESI Source cluster_ions Ion Formation Droplet Nebulized Droplet Analyte THCA Ions Droplet->Analyte Ideal Ionization Interference Matrix Ions Droplet->Interference Co-ionization MS_Inlet To Mass Analyzer Analyte->MS_Inlet Interference->MS_Inlet Competition for ionization (Signal Suppression)

Caption: Illustration of matrix effects in electrospray ionization.

References

Improving the stability of Taurohyocholic acid in laboratory samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taurohyocholic acid (THCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of THCA in laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound sodium salt should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[1][2] Under these conditions, it is stable for at least four years.[2] For short-term shipping, room temperature is acceptable for up to two weeks.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of THCA should be prepared in a suitable solvent such as DMSO, ethanol, or DMF.[3] To prevent degradation, it is advisable to store these solutions in aliquots to avoid repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: What are the primary factors that can lead to the degradation of THCA in my samples?

Several factors can contribute to the degradation of THCA in laboratory samples:

  • Improper Storage Temperature: Storing THCA at room temperature or 4°C for extended periods can lead to degradation.

  • Bacterial Contamination: Bacteria can metabolize bile acids, leading to deconjugation (loss of the taurine group) and other modifications.

  • Chemical Instability: Although generally stable, extreme pH conditions or the presence of strong oxidizing agents could potentially modify the steroid structure or hydrolyze the amide bond.

  • Repeated Freeze-Thaw Cycles: This can lead to a gradual decrease in the concentration and integrity of the analyte.

Q4: Which analytical methods are most suitable for quantifying THCA?

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of THCA and other bile acids in various biological matrices, including serum. High-performance liquid chromatography (HPLC) coupled with UV detection can also be employed for the analysis of bile acids.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected THCA concentrations in analytical results.
Potential Cause Troubleshooting Step Rationale
Degradation during storage Verify that both solid THCA and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions).THCA can degrade if not stored at the proper low temperatures, leading to lower measured concentrations.
Repeated freeze-thaw cycles Prepare single-use aliquots of your stock solutions and working standards.Avoiding repeated freezing and thawing of solutions minimizes degradation.
Bacterial contamination Use sterile solvents and containers for preparing solutions. If working with biological samples, process them promptly or store them at -80°C. Consider adding a bacteriostatic agent if appropriate for your experimental design.Bacteria can metabolize bile acids, altering their structure and concentration.
Adsorption to container surfaces Use low-adsorption polypropylene or glass containers for storing stock solutions and diluted samples.THCA, being amphiphilic, might adsorb to certain plastic surfaces, reducing the concentration in the solution.
Issue 2: Appearance of unexpected peaks during chromatographic analysis.
Potential Cause Troubleshooting Step Rationale
Deconjugation of THCA Check for a peak corresponding to the unconjugated form, hyocholic acid. Review sample handling and storage for potential bacterial contamination.Bacterial enzymes can cleave the taurine moiety from THCA, resulting in the formation of hyocholic acid.
Oxidation of THCA Protect samples from excessive light and air exposure. Use freshly prepared buffers and solvents.The hydroxyl groups on the steroid nucleus could be susceptible to oxidation, leading to degradation products.
Contamination from labware or reagents Run a blank sample (solvent only) to identify any background contamination. Ensure all glassware and plasticware are thoroughly cleaned.Contaminants can co-elute with your analyte of interest or introduce extraneous peaks into the chromatogram.

Data Presentation

Recommended Storage Conditions for this compound
Form Storage Temperature Duration Reference
Solid (Sodium Salt)-20°C≥ 4 years
Solution in Solvent-80°Cup to 6 months
Solution in Solvent-20°Cup to 1 month
Solubility of this compound
Solvent Concentration Reference
Ethanol20 mg/mL
DMSO20 mg/mL
DMF30 mg/mL

Experimental Protocols

Protocol: Preparation of THCA Stock Solution
  • Warm the Vial: Allow the vial of solid THCA to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the THCA. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.

Protocol: General Stability Assessment of THCA in an Aqueous Buffer
  • Preparation: Prepare a solution of THCA in the desired aqueous buffer at a known concentration.

  • Incubation: Aliquot the solution into multiple vials and incubate them under different conditions (e.g., -20°C, 4°C, room temperature, 37°C). Include a set of vials protected from light.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.

  • Analysis: Immediately analyze the samples using a validated LC-MS/MS or HPLC method to determine the concentration of THCA.

  • Data Evaluation: Compare the concentrations at each time point to the initial concentration (time 0) to determine the percentage of degradation under each condition.

Visualizations

THCA_Degradation_Pathway Potential Degradation Pathways for THCA THCA This compound (THCA) Deconjugation Bacterial Deconjugation THCA->Deconjugation Bacterial Hydrolases Oxidation Chemical Oxidation THCA->Oxidation Oxidizing Agents / Light Hyocholic_Acid Hyocholic Acid Deconjugation->Hyocholic_Acid Taurine Taurine Deconjugation->Taurine Oxidized_Products Oxidized THCA Derivatives Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Workflow for THCA Sample Handling and Analysis cluster_prep Sample Preparation cluster_analysis Sample Analysis Solid_THCA Solid THCA (Store at -20°C) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Solid_THCA->Stock_Solution Aliquoting Aliquot into single-use tubes Stock_Solution->Aliquoting Store_Aliquots Store Aliquots (-80°C or -20°C) Aliquoting->Store_Aliquots Working_Solution Prepare Working Solution from Aliquot Store_Aliquots->Working_Solution Use one aliquot Sample_Incubation Experimental Incubation Working_Solution->Sample_Incubation Analysis LC-MS/MS or HPLC Analysis Sample_Incubation->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Recommended workflow for handling and analyzing THCA samples.

Troubleshooting_Logic Troubleshooting Low THCA Recovery Start Low or Inconsistent THCA Concentration Check_Storage Were samples stored at -20°C or -80°C? Start->Check_Storage Check_Aliquots Were single-use aliquots used? Check_Storage->Check_Aliquots Yes Solution1 Improve storage conditions Check_Storage->Solution1 No Check_Sterility Was sterility maintained during preparation? Check_Aliquots->Check_Sterility Yes Solution2 Implement single-use aliquots Check_Aliquots->Solution2 No Solution3 Use sterile technique and reagents Check_Sterility->Solution3 No End Problem Resolved Check_Sterility->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical guide for troubleshooting low THCA recovery.

References

Optimization of chromatographic conditions for Taurohyocholic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Taurohyocholic acid (THCA). It is intended for researchers, scientists, and drug development professionals to help optimize their analytical methods and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound analysis?

A1: The most prevalent and robust method for the analysis of this compound is reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately quantifying THCA in complex biological matrices.[1] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard separation techniques used.[1]

Q2: What type of HPLC/UPLC column is recommended for THCA analysis?

A2: A C18 reversed-phase column is the most frequently used stationary phase for the separation of THCA and other bile acids. These columns provide good retention and separation based on the hydrophobicity of the analytes.

Q3: What are the typical mobile phases used for the separation of THCA?

A3: The mobile phases for THCA analysis typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier. Common modifiers include formic acid or ammonium acetate to improve peak shape and ionization efficiency in the mass spectrometer.

Q4: What is the appropriate detection method for THCA?

A4: Tandem mass spectrometry (MS/MS) is the preferred detection method for THCA due to its high sensitivity and specificity. Negative electrospray ionization (ESI-) is commonly employed as it is effective for ionizing bile acids. For quantitative analysis, multiple reaction monitoring (MRM) is used to monitor specific precursor and product ion transitions for THCA.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For acidic compounds like THCA, a lower pH (e.g., using formic acid) can improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent series. If the problem persists, replace the column.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase chemistry.
Issue 2: Low Signal Intensity or Sensitivity

Possible Causes & Solutions

CauseSolution
Suboptimal Ionization Optimize mass spectrometer source parameters, such as vaporizer and ion transfer tube temperatures. Ensure the mobile phase composition is conducive to good ionization (e.g., appropriate pH and volatile buffers).
Matrix Effects Improve sample preparation to remove interfering substances. Methods like protein precipitation are common starting points. Consider using a calibration curve prepared in a matrix similar to the sample to compensate for matrix effects.
Sample Degradation Ensure proper sample storage and handling to prevent degradation of THCA.
Incorrect MS/MS Transition Verify the precursor and product ion masses for THCA and ensure the mass spectrometer is set to monitor the correct transition.
Issue 3: Poor Resolution Between THCA and Other Bile Acids

Possible Causes & Solutions

CauseSolution
Inadequate Chromatographic Separation Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds.
Incorrect Column Choice Experiment with different C18 columns from various manufacturers as selectivity can differ. Consider a column with a different particle size or length.
Column Temperature Adjusting the column temperature can alter the selectivity of the separation.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting bile acids from serum or plasma samples.

  • To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

The following table summarizes typical starting conditions for the analysis of THCA. Optimization will be required for specific instrumentation and applications.

ParameterTypical Value
HPLC/UPLC System Binary Pump System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol mixture with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)
Vaporizer Temperature 350 °C
Ion Transfer Tube Temp. 300 °C
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum) Protein_Precipitation Protein Precipitation with Acetonitrile Sample->Protein_Precipitation Add Internal Standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Chromatographic Separation (C18 Column) Supernatant_Collection->LC_Separation Inject MS_Detection Mass Spectrometric Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Integration MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for THCA analysis.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_resolution Poor Resolution Problem Chromatographic Issue Observed Tailing Tailing Peak Problem->Tailing Asymmetric Peak Fronting Fronting Peak Problem->Fronting Asymmetric Peak Low_Signal Low Signal Intensity Problem->Low_Signal Low Response Coelution Co-eluting Peaks Problem->Coelution Overlapping Peaks Check_Mobile_Phase_pH Check_Mobile_Phase_pH Tailing->Check_Mobile_Phase_pH Possible Cause Check_Sample_Concentration Check_Sample_Concentration Fronting->Check_Sample_Concentration Possible Cause Optimize_MS_Source Optimize_MS_Source Low_Signal->Optimize_MS_Source Possible Cause Adjust_Gradient Adjust_Gradient Coelution->Adjust_Gradient Possible Cause

Caption: Troubleshooting decision tree for THCA analysis.

References

Troubleshooting matrix effects in Taurohyocholic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Taurohyocholic acid and other bile acids by mass spectrometry. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] In the analysis of this compound from biological samples like plasma, serum, or feces, endogenous substances such as phospholipids, salts, and proteins can be co-extracted.[3] During the electrospray ionization (ESI) process, these co-eluting components compete with this compound for ionization, often leading to a suppressed signal. Phospholipids are particularly known for causing significant ion suppression in bioanalysis.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a standard solution of this compound into the mass spectrometer post-column, while injecting a blank matrix extract. A dip or rise in the baseline signal indicates the retention times where matrix components are causing ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix effect percentage (%ME) can be calculated using the following formula:

    %ME = (Peak Area in Matrix / Peak Area in Neat Solution) * 100%

    A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: What is the most effective way to minimize or eliminate matrix effects?

Improving sample preparation is generally the most effective strategy to circumvent ion suppression. The goal is to remove interfering matrix components, especially phospholipids, before LC-MS/MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.

Troubleshooting Guides

Issue 1: I'm seeing low signal intensity and poor sensitivity for this compound.

This is a classic symptom of ion suppression caused by matrix effects.

cluster_Start Start: Low Signal/Sensitivity cluster_Diagnosis Step 1: Diagnose Matrix Effect cluster_Action Step 2: Take Corrective Action cluster_End End: Resolution start Observe low signal intensity for this compound assess Perform Matrix Effect Assessment (Post-Extraction Spike) start->assess is_suppression Is Ion Suppression > 20%? assess->is_suppression improve_sp Improve Sample Preparation is_suppression->improve_sp Yes use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) is_suppression->use_sil_is No, but still a concern improve_sp->use_sil_is optimize_lc Optimize Chromatography use_sil_is->optimize_lc end Re-evaluate signal intensity. Sensitivity should be improved. optimize_lc->end

Caption: Troubleshooting workflow for low signal intensity.

  • Quantify Matrix Effect: First, perform a quantitative assessment to confirm that ion suppression is the root cause.

  • Improve Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids. Consider more advanced techniques.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, thus providing more accurate quantification.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the regions where major matrix components (like phospholipids) elute.

Issue 2: My results have poor reproducibility and accuracy.

Inconsistent results are often due to variable matrix effects between different samples or between samples and calibrators.

cluster_Start Start: Poor Reproducibility cluster_Evaluation Step 1: Evaluate Workflow cluster_Action Step 2: Implement Solutions cluster_End End: Resolution start Observe poor reproducibility and accuracy in results eval_sp Is Sample Prep Consistent? start->eval_sp eval_is Are you using a SIL-IS? eval_sp->eval_is Yes standardize_sp Standardize/Automate Sample Preparation eval_sp->standardize_sp No eval_cal Are Calibrators Matrix-Matched? eval_is->eval_cal Yes implement_is Implement SIL-IS eval_is->implement_is No match_matrix Prepare Calibrators in Stripped Matrix eval_cal->match_matrix No end Validate method for improved reproducibility and accuracy eval_cal->end Yes standardize_sp->end implement_is->end match_matrix->end

Caption: Workflow for troubleshooting poor reproducibility.

  • Evaluate Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure your protocol is robust and consider switching to a more effective cleanup technique like SPE.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability in sample preparation and matrix effects. Deuterated standards for various bile acids are commercially available.

  • Use Matrix-Matched Calibrators: To ensure that calibration standards and samples are affected similarly by the matrix, prepare your calibration curves in a surrogate matrix that is free of the analyte of interest (e.g., charcoal-stripped serum).

Data and Protocols

Comparison of Sample Preparation Techniques for Phospholipid Removal

The choice of sample preparation technique significantly impacts the level of residual phospholipids, a major source of matrix effects.

Sample Preparation TechniqueGeneral ProcedurePhospholipid Removal EfficiencyProsCons
Protein Precipitation (PPT) Add cold acetonitrile (1:4 v/v) to plasma, vortex, centrifuge, and analyze the supernatant.LowSimple, fast, inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Extract analyte from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether).ModerateCan be more selective than PPT.Can be labor-intensive, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Load sample onto a cartridge, wash away interferences, and elute the analyte. Reverse-phase or mixed-mode sorbents are common.HighProvides the cleanest extracts, significantly reducing matrix effects.More complex and costly than PPT or LLE.
HybridSPE® A combined protein precipitation and phospholipid filtration technique.Very HighSimple workflow, excellent removal of both proteins and phospholipids.Requires specific commercial products.
Detailed Experimental Protocols

This protocol is a general guideline for using a reversed-phase SPE cartridge to clean up plasma samples for this compound analysis.

  • Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other bile acids with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

  • Prepare Blank Matrix Extract: Extract a blank plasma sample (known to be free of this compound) using your established sample preparation protocol (e.g., SPE as described above).

  • Prepare Spiked Matrix Sample (Set A): To the blank matrix extract (the final 100 µL reconstituted solution), add a known amount of this compound standard to achieve a final concentration relevant to your assay (e.g., mid-range of your calibration curve).

  • Prepare Neat Solution (Set B): In a separate vial, add the same amount of this compound standard to 100 µL of the reconstitution solvent (mobile phase).

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the matrix effect using the formula: %ME = (Average Peak Area of Set A / Average Peak Area of Set B) * 100.

References

Technical Support Center: Enhancing Taurohyocholic Acid Solid-Phase Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of Taurohyocholic acid. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and reproducibility of your extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of SPE cartridge for this compound extraction?

A1: Reversed-phase SPE cartridges, particularly those with C18 (octadecylsilane) bonded silica, are widely used for the extraction of bile acids, including taurine-conjugated species like this compound, from biological samples.[1][2][3]

Q2: Why is the recovery of taurine-conjugated bile acids like this compound often low?

A2: Significant losses of taurine-conjugated bile acids can occur during standard SPE procedures.[4][5] This is often due to their amphiphilic nature and the potential for secondary interactions with the sorbent material. The taurine conjugate makes the molecule more polar than its unconjugated form, which can lead to premature elution if the wash steps are too strong or incomplete retention if the sample loading conditions are not optimal.

Q3: How can I improve the retention of this compound on a C18 cartridge?

A3: To improve retention, ensure the sample is appropriately pre-treated. One effective method to prevent losses of taurine-conjugated bile acids is to add an equal volume of 0.5 M triethylamine sulfate to the sample (e.g., urine) before passing it through the sorbent. Additionally, adjusting the sample pH can enhance retention. For reversed-phase SPE, the pH should be adjusted so that the analyte is in its neutral form, if possible, to maximize hydrophobic interaction with the C18 stationary phase.

Q4: What is a suitable elution solvent for this compound?

A4: Methanol is a commonly used and effective elution solvent for bile acids from a C18 cartridge. In some cases, a mixture of methanol and water or the addition of a modifier like formic acid to the elution solvent may be necessary to ensure complete recovery.

Troubleshooting Guides

Low recovery, poor reproducibility, and the presence of interferences are common challenges in solid-phase extraction. The following guides address specific issues you may encounter.

Issue 1: Low Recovery of this compound

If you are experiencing lower than expected recovery of your target analyte, it is crucial to determine at which step the loss is occurring. This can be done by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).

Potential Cause Recommended Solution
Analyte Breakthrough During Sample Loading The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Dilute the sample with a weaker solvent (e.g., water or a buffer). Also, consider adding triethylamine sulfate to the sample to minimize losses of taurine-conjugated bile acids.
Analyte Loss During Wash Step The wash solvent is too strong and is prematurely eluting the this compound. Use a weaker wash solvent. For C18 cartridges, this means using a higher percentage of water in your methanol/water or acetonitrile/water wash solution.
Incomplete Elution The elution solvent is too weak to displace the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of methanol). It may also be necessary to use a different elution solvent or add a modifier to disrupt secondary interactions.
Sorbent Overload The mass of the analyte and other matrix components exceeds the capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.
Improper Cartridge Conditioning The sorbent was not properly wetted, leading to inconsistent interactions. Ensure the cartridge is conditioned with an appropriate solvent (typically methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix.
Issue 2: Poor Reproducibility

Inconsistent results between samples can invalidate your findings. Poor reproducibility is often caused by subtle variations in the experimental procedure.

Potential Cause Recommended Solution
Inconsistent Flow Rate Variations in the flow rate during sample loading, washing, or elution can affect interaction times and, consequently, recovery. Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate between samples. A slow and steady flow rate of 1-2 drops per second is often recommended for the loading step.
Drying of the Sorbent Bed If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor retention and erratic recoveries. Ensure that the sorbent bed remains submerged in the equilibration solvent before the sample is applied.
Inconsistent Sample Pre-treatment Variations in sample pH, dilution, or the addition of modifiers will lead to inconsistent results. Follow a standardized and documented pre-treatment protocol for all samples.
Batch-to-Batch Variability in SPE Cartridges Different batches of SPE cartridges can sometimes exhibit variations in performance. If you suspect this is an issue, test a new batch of cartridges with a known standard to verify performance.

Quantitative Data

Analyte Class Number of Compounds Recovery Range (%)
Bile Acid Standards (including taurine conjugates)1989.1 - 100.2
Bile Acids in Porcine Bile Samples19> 80
(Data sourced from a study on the determination of bile acids in piglet bile using an optimized C18-based SPE procedure)

Experimental Protocols

The following is a detailed methodology for the solid-phase extraction of this compound from a biological fluid sample, based on optimized protocols for taurine-conjugated bile acids.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine sulfate (0.5 M solution, if needed)

  • Sample (e.g., serum, urine, bile)

  • Internal Standard

  • Vacuum manifold or positive pressure manifold

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen samples to room temperature.

    • Centrifuge the sample to pellet any particulate matter.

    • To an aliquot of the supernatant, add an internal standard.

    • For improved recovery of taurine-conjugated bile acids: Add an equal volume of 0.5 M triethylamine sulfate to the sample and vortex.

    • Alternatively, dilute the sample with water or a suitable buffer to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Pass 1-2 cartridge volumes of methanol through each cartridge to activate the stationary phase.

  • SPE Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of water (or the same buffer used for sample dilution) through each cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated cartridge.

    • Maintain a slow and consistent flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar interferences. This step may need to be optimized to ensure no loss of the target analyte.

  • Elution:

    • Elute the this compound from the cartridge using an appropriate volume of a strong solvent, such as methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for an LC-MS analysis).

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Pretreat Add Internal Standard Dilute/Add Modifier Sample->Pretreat Condition 1. Condition (Methanol) Load 3. Load Sample Pretreat->Load Equilibrate 2. Equilibrate (Water/Buffer) Wash 4. Wash (e.g., Water) Elute 5. Elute (Methanol) Evaporate Evaporate Eluate Elute->Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Troubleshooting_SPE Start Low Recovery? AnalyzeFractions Analyze Load, Wash, and Elution Fractions Start->AnalyzeFractions Yes GoodRecovery Recovery OK Start->GoodRecovery No InLoad Analyte in Load Fraction? AnalyzeFractions->InLoad InWash Analyte in Wash Fraction? InLoad->InWash No SolutionLoad Solution: - Weaken sample solvent - Add modifier (e.g., triethylamine sulfate) - Check cartridge conditioning InLoad->SolutionLoad Yes NotInEluate Analyte Not in Eluate? InWash->NotInEluate No SolutionWash Solution: - Weaken wash solvent (e.g., increase aqueous %) InWash->SolutionWash Yes SolutionElute Solution: - Strengthen elution solvent - Increase elution volume NotInEluate->SolutionElute Yes

References

Addressing issues with Taurohyocholic acid solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Taurohyocholic acid (THCA) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges with THCA solubility and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a taurine-conjugated bile acid, predominantly found in pig bile. It plays a role in glucose homeostasis and metabolic regulation. Its sodium salt form is known to have good water solubility due to its enhanced polar group.[1]

Q2: In which solvents is this compound soluble?

The sodium salt of this compound exhibits good solubility in several organic solvents. The approximate solubilities are:

  • Dimethylformamide (DMF): 30 mg/ml

  • Dimethyl sulfoxide (DMSO): 20 mg/ml

  • Ethanol: 20 mg/ml

In a mixed aqueous buffer, the solubility has been reported as:

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]

Q3: What is the best way to prepare a stock solution of this compound?

For most biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Preparing a stock solution in 100% DMSO at a concentration that is 200 to 1000 times higher than your final working concentration is a common practice.[3]

Q4: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while gently vortexing or stirring the buffer. This helps to disperse the compound before it has a chance to aggregate and precipitate.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.

  • Sonication: After dilution, briefly sonicating the solution can help to redissolve any small precipitates that may have formed.

  • Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.

Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[4] Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound powder Inadequate solvent or insufficient mixing.Use a recommended organic solvent such as DMSO, DMF, or ethanol. Ensure vigorous vortexing or sonication to aid dissolution.
Precipitation in the stock solution during storage The solution may be supersaturated or stored at an inappropriate temperature.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex or sonicate to redissolve.
Cloudiness or precipitation in the final experimental buffer Poor solubility in the aqueous buffer, incorrect dilution technique, or pH of the buffer.Follow the recommended dilution protocol (slow, dropwise addition, stepwise dilution). Ensure the pH of your buffer is compatible with maintaining the solubility of the bile acid. For some bile acids, a slightly alkaline pH can improve solubility.
Inconsistent experimental results Degradation of this compound, lot-to-lot variability, or issues with the final concentration.Prepare fresh working solutions for each experiment. Store stock solutions properly and avoid long-term storage of diluted aqueous solutions. Always run appropriate controls.

Quantitative Data on Solubility

SolventConcentration
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (DMSO)20 mg/ml
Ethanol20 mg/ml
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml

Data sourced from Cayman Chemical product information sheet.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/ml).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing a Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Warm Culture Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Example: To prepare 10 ml of medium with a final concentration of 10 µM THCA (MW: 515.7 g/mol ) from a 10 mM stock in DMSO:

      • Volume of stock needed = (10 µM * 10 ml) / 10 mM = 10 µl

      • Final DMSO concentration = 10 µl / 10 ml = 0.1%

  • Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.

  • Application: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow Diagrams

Tauro-conjugated bile acids like this compound are known to activate several signaling pathways, including those mediated by the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), and Sphingosine-1-Phosphate Receptor 2 (S1PR2).

THCA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC Activates S1PR2 S1PR2 ERK ERK S1PR2->ERK Activates AKT AKT S1PR2->AKT Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Gene Target Gene Transcription PKA->Gene Modulates ERK->Gene Modulates AKT->Gene Modulates FXR_cyto FXR FXR_nuc FXR FXR_cyto->FXR_nuc Translocates RXR RXR FXR_nuc->RXR FXRE FXRE FXR_nuc->FXRE Binds RXR->FXRE Binds FXRE->Gene Regulates THCA Taurohyocholic Acid THCA->TGR5 THCA->S1PR2 THCA->FXR_cyto THCA_Workflow cluster_working_prep Working Solution Preparation start Weigh THCA Powder dissolve Dissolve in 100% DMSO start->dissolve stock Create Concentrated Stock Solution dissolve->stock store Aliquot and Store at -20°C / -80°C stock->store thaw Thaw Stock Aliquots store->thaw dilute Slowly Dilute Stock into Buffer with Mixing thaw->dilute warm_medium Pre-warm Aqueous Buffer/Medium to 37°C warm_medium->dilute working_solution Fresh Working Solution dilute->working_solution end Use Immediately in Experiment working_solution->end

References

Minimizing ion suppression of Taurohyocholic acid in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Taurohyocholic acid (THCA) in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound (THCA)?

Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, THCA, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[2] In complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[3]

Q2: How can I identify if ion suppression is occurring in my THCA analysis?

A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a THCA standard solution is introduced into the mass spectrometer after the analytical column.[3] When a blank matrix sample (an extract from a sample that does not contain the analyte) is then injected onto the column, any dip in the constant THCA signal indicates a region of ion suppression.[3]

Q3: What are the primary strategies to minimize ion suppression for THCA?

The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.

  • Chromatographic Separation: To separate THCA from co-eluting interfering compounds.

  • Optimization of Mass Spectrometry (MS) Conditions: To enhance the specific signal of THCA over background noise.

Troubleshooting Guides

Issue 1: Low THCA Signal Intensity and Poor Reproducibility

This is a classic symptom of significant ion suppression. The following steps can help you troubleshoot this issue.

Troubleshooting Workflow

A Low Signal & Poor Reproducibility B Review Sample Preparation A->B C Optimize Chromatography A->C D Adjust MS Parameters A->D E Protein Precipitation (PPT) B->E F Liquid-Liquid Extraction (LLE) B->F G Solid-Phase Extraction (SPE) B->G H Change Mobile Phase/Gradient C->H I Use a Different Column C->I J Optimize ESI Source Parameters D->J K Check MRM Transitions D->K L Problem Resolved? E->L F->L G->L H->L I->L J->L K->L M Consult Instrument Specialist L->M No

Caption: Troubleshooting workflow for low THCA signal intensity.

Recommended Actions:

  • Evaluate Your Sample Preparation: Protein precipitation is a common starting point, but for complex matrices, more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to effectively remove interfering phospholipids and other matrix components.

  • Optimize Chromatographic Conditions: Adjusting the mobile phase composition and gradient can help separate THCA from interfering compounds. Using a different stationary phase (e.g., a C18 column) can also alter selectivity and improve separation.

  • Fine-tune Mass Spectrometry Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for THCA. Verify that you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions.

Issue 2: Inconsistent Results Between Different Sample Lots

This often points to variability in the sample matrix, leading to inconsistent ion suppression.

Troubleshooting Workflow

A Inconsistent Results B Assess Matrix Effect Variability A->B E Analyze Multiple Blank Matrix Lots B->E C Implement a More Robust Sample Prep F Switch to SPE or LLE C->F D Use a Stable Isotope-Labeled Internal Standard G Synthesize or Purchase THCA-d4 D->G E->C F->D H Problem Resolved? G->H I Re-validate Method H->I Yes

Caption: Workflow for addressing inconsistent results.

Recommended Actions:

  • Assess Matrix Effect Variability: Analyze at least six different lots of blank matrix to determine the extent of variability in ion suppression.

  • Improve Sample Preparation Robustness: If significant variability is observed, a more effective sample preparation method like SPE is recommended to remove the source of the variability.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for THCA (e.g., THCA-d4) will co-elute and experience similar ion suppression as the analyte, thereby compensating for matrix effects and improving accuracy and precision.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical in minimizing ion suppression. Below is a summary of the performance of common techniques for bile acid analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%RSD)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) >85Can be significant<15Simple, fast, and inexpensive.Less effective at removing phospholipids, leading to higher ion suppression.
Liquid-Liquid Extraction (LLE) 80-110Generally low<15Good for removing salts and polar interferences.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) >85Minimal (<15)<15Highly effective at removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.Can be more time-consuming and costly than PPT.

Note: The values presented are typical ranges reported in the literature for bile acid analysis and may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a quick and simple method for sample cleanup.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to PPT. A C18-based SPE cartridge is commonly used for bile acid extraction.

  • Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 cartridge.

  • Load the Sample: Dilute 100 µL of plasma or serum with 900 µL of water and load it onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elute the Analytes: Elute the bile acids with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is effective for removing highly polar and non-polar interferences.

  • To 100 µL of plasma or serum in a glass tube, add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture for 5 seconds and then centrifuge at 2,500 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase into a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method for this compound Analysis

The following is a typical set of starting conditions for the analysis of THCA. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
Gradient Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition Q1: 514.3 m/z, Q3: 80.0 m/z (for the taurine fragment)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: These are starting parameters and should be optimized for your specific instrument.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for method development to minimize ion suppression.

A Method Development Goal: Minimize Ion Suppression for THCA B Sample Preparation Strategy A->B C Chromatographic Optimization A->C D Mass Spectrometry Tuning A->D E Protein Precipitation B->E F Liquid-Liquid Extraction B->F G Solid-Phase Extraction B->G H Select Column & Mobile Phase C->H J Tune ESI Source D->J L Validation E->L F->L G->L I Optimize Gradient H->I I->L K Optimize MRM Transitions J->K K->L M Assess Recovery L->M N Quantify Matrix Effect L->N O Evaluate Precision & Accuracy L->O P Robust & Reliable Method M->P N->P O->P

References

Strategies for reducing the degradation of Taurohyocholic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Taurohyocholic acid (THCA) to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] When stored under these conditions, it can be stable for at least four years.[2] For short-term shipping, room temperature is acceptable for up to two weeks.[1]

Q2: How should I store this compound in solution?

Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the main factors that can cause this compound to degrade during storage?

The primary factors that can lead to the degradation of this compound are inappropriate temperature, pH, and exposure to oxidative conditions. Like other bile acids, THCA is susceptible to hydrolysis of its taurine conjugate and oxidation of the steroid nucleus.

Q4: How can I detect degradation of my this compound sample?

Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products. A change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.

Q5: Is this compound sensitive to light?

While temperature and pH are the most critical factors, it is good practice to protect all chemical compounds from prolonged exposure to light. Store this compound in a dark container or in a light-protected area.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity using HPLC. Ensure proper storage conditions (-20°C or -80°C) and avoid freeze-thaw cycles.
Unexpected peaks in HPLC/LC-MS analysis Presence of degradation products.The primary degradation product is likely Hyocholic acid resulting from the hydrolysis of the taurine amide bond. Other peaks may correspond to oxidation products.
Reduced biological activity Loss of active this compound due to degradation.Confirm the concentration and purity of your stock solution. If degradation is suspected, use a fresh, properly stored sample.
Solid material appears discolored or clumped Potential degradation or moisture absorption.Do not use the material. Discard and obtain a fresh vial. Ensure the container is tightly sealed during storage.

Quantitative Data on Stability

While specific public data on the forced degradation of this compound is limited, the following table illustrates the expected stability trends based on general knowledge of bile acid chemistry. This data is for illustrative purposes and should be confirmed by in-house stability studies.

Condition Parameter Value Expected % Degradation (Illustrative)
Temperature Storage Temperature4°C (1 month)< 5%
Room Temp (1 week)5-10%
40°C (1 week)> 20%
pH (in aqueous solution) pH3.0 (24 hours)< 2%
7.0 (24 hours)5-15%
9.0 (24 hours)> 25%
Oxidation Oxidizing Agent0.03% H₂O₂ (24 hours)10-30%

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for conducting a stability study of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or other appropriate buffer components

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV or Mass Spectrometric detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize the solution with HCl before analysis.

  • Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Photostability: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for bile acid analysis is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: Monitor the elution of this compound and its degradation products using a UV detector (around 200-210 nm) or a mass spectrometer.

  • Quantification: Calculate the percentage of remaining this compound and the formation of degradation products by comparing the peak areas to a non-stressed control sample.

Visualizations

Troubleshooting Workflow for THCA Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Container Seal) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Age, Freeze-Thaw) start->check_solution_prep improper_storage Improper Storage Identified check_storage->improper_storage improper_prep Improper Preparation Identified check_solution_prep->improper_prep analytical_validation Perform Analytical Validation (HPLC/LC-MS) improper_storage->analytical_validation No discard_sample Discard Suspect Sample/Stock improper_storage->discard_sample Yes improper_prep->analytical_validation No use_fresh_sample Use Freshly Prepared Solution from a New Vial improper_prep->use_fresh_sample Yes degradation_confirmed Degradation Confirmed? analytical_validation->degradation_confirmed degradation_confirmed->discard_sample Yes end_issue_persists Issue Persists: Contact Technical Support degradation_confirmed->end_issue_persists No implement_best_practices Implement Correct Storage and Handling Protocols discard_sample->implement_best_practices implement_best_practices->use_fresh_sample end_issue_resolved Issue Resolved use_fresh_sample->end_issue_resolved

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Primary Degradation Pathways of this compound thca This compound hydrolysis Hydrolysis (Amide Bond Cleavage) thca->hydrolysis  pH (Acid/Base)  Temperature oxidation Oxidation (Steroid Nucleus) thca->oxidation  Oxidizing Agents  Light, Temperature hca Hyocholic Acid hydrolysis->hca taurine Taurine hydrolysis->taurine oxidized_products Oxidized THCA Derivatives oxidation->oxidized_products

Caption: The two main chemical degradation pathways for this compound.

References

Technical Support Center: Chromatographic Analysis of Taurohyocholic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Taurohyocholic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance peak resolution and achieve accurate quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.

Problem EncounteredPotential CauseRecommended Solution
Poor Peak Resolution or Co-elution of Isomers Insufficient selectivity of the stationary phase.- Change Column Chemistry: Consider a stationary phase with different selectivity. Options include phenyl-hexyl columns, or C18 columns with a different bonding density. For particularly challenging separations, a chiral stationary phase may be necessary.[1] - Utilize Modern Columns: Employ columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or solid-core particles to increase efficiency and resolution.[2][3] - Increase Column Length: Longer columns generally provide more theoretical plates, leading to better separation, though this may increase analysis time and backpressure.[2][4]
Suboptimal mobile phase composition.- Adjust Organic Modifier: Experiment with different organic solvents, such as switching between acetonitrile and methanol, as this can alter selectivity. - Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of the bile acids and improve separation. This is particularly important for ionizable compounds. - Incorporate Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and resolution. Ion-pairing reagents can also be beneficial for charged analytes. - Optimize Gradient Elution: A well-optimized gradient elution, where the mobile phase composition is changed during the run, is often crucial for separating complex mixtures of isomers.
Inappropriate column temperature.- Adjust Column Temperature: Systematically vary the column temperature. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but may also alter selectivity. Conversely, lower temperatures can increase retention and sometimes improve resolution.
Peak Tailing Secondary interactions with the stationary phase.- Use an Inert Column: Employ a column with low silanol activity or an end-capped column to minimize interactions with free silanol groups. - Lower Mobile Phase pH: A lower pH can suppress the ionization of silanol groups, reducing peak tailing. - Add a Competitive Base: A low concentration of an amine modifier, like triethylamine, can block active silanol sites.
Column overload.- Reduce Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.
Low Signal Intensity in Mass Spectrometry Detection Ion suppression from mobile phase additives.- Minimize Additive Concentration: Use the lowest effective concentration of mobile phase additives like formic acid or ammonium acetate, as high concentrations can reduce ionization efficiency.
Inefficient ionization of the analyte.- Optimize ESI Source Parameters: Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. For bile acids, negative ion mode is typically more sensitive.
Mismatch between sample solvent and mobile phase.- Use Initial Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: The main challenge lies in their structural similarity. Isomers of this compound have the same mass and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Achieving separation requires methods with high selectivity to differentiate the subtle structural differences between the isomers.

Q2: Which type of chromatography is most effective for separating bile acid isomers?

A2: Liquid chromatography-mass spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is considered the gold standard for the analysis of bile acid profiles. This technique offers exceptional resolution, sensitivity, and specificity, which are crucial for distinguishing between isomers.

Q3: How does mobile phase pH affect the separation of bile acid isomers?

A3: The pH of the mobile phase influences the ionization state of the carboxylic acid and sulfonic acid groups of bile acids, as well as the silanol groups on the stationary phase. By controlling the pH, you can manipulate the retention behavior and selectivity, thereby improving the resolution between isomers.

Q4: Can gradient elution improve the separation of this compound isomers?

A4: Yes, gradient elution is a powerful technique for separating complex mixtures with a wide range of polarities, which is often the case for bile acid profiles. By gradually changing the mobile phase composition, you can improve peak shape and resolution for closely eluting compounds like isomers.

Q5: What role does the column chemistry play in resolving these isomers?

A5: The choice of stationary phase is critical for achieving selectivity. Different C18 columns can exhibit varying selectivity due to differences in bonding technology and end-capping. Other stationary phases, such as phenyl-hexyl or those designed for polar compounds (e.g., HSS T3), can offer alternative selectivities that may be better suited for separating specific bile acid isomers. In some cases, chiral stationary phases may be required for resolving stereoisomers.

Experimental Protocols

Below are examples of detailed methodologies that have been successfully employed for the separation of bile acid isomers.

Method 1: UPLC-MS/MS for Comprehensive Bile Acid Profiling

This method is adapted for the separation of a wide range of bile acids, including isomers.

ParameterSpecification
Column ACQUITY UPLC BEH C18 (1.8 µm, 100 mm × 2.1 mm) or HSS T3 (1.8 µm, 100 mm × 2.1 mm)
Mobile Phase A Water with 0.01% formic acid (v/v)
Mobile Phase B Acetonitrile
Gradient Program A time-programmed gradient should be optimized. A starting point could be a shallow gradient from a low percentage of B to a high percentage over 15-25 minutes to ensure separation of closely eluting isomers.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 60 °C
Injection Volume 1 - 10 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Method 2: HPLC with Alternative Selectivity Column

This protocol provides an alternative column chemistry for cases where C18 does not provide adequate resolution.

ParameterSpecification
Column Phenyl-Hexyl or Biphenyl stationary phase
Mobile Phase A 5 mM ammonium acetate in water
Mobile Phase B 50:50 Methanol:Acetonitrile (v/v)
Gradient Program A scouting gradient can be used initially (e.g., 10% B to 100% B over 8 minutes) and then optimized for the specific isomers of interest.
Flow Rate 0.5 - 0.8 mL/min
Column Temperature 50 °C
Injection Volume 3 - 5 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode ESI, Negative Mode

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting peak resolution issues and optimizing chromatographic methods for this compound isomer analysis.

Troubleshooting_Peak_Resolution start Poor Peak Resolution of Isomers check_method Review Current Method (Column, Mobile Phase, Temp.) start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp change_column Change Stationary Phase check_method->change_column adjust_params Adjust Other Parameters check_method->adjust_params mp_options Adjust Gradient Slope? Change Organic Solvent? Modify pH/Additives? optimize_mp->mp_options column_options Use Different C18? Try Phenyl-Hexyl? Consider Chiral Column? change_column->column_options param_options Change Temperature? Adjust Flow Rate? adjust_params->param_options evaluate Evaluate Resolution mp_options->evaluate column_options->evaluate param_options->evaluate evaluate->check_method No, try another approach end Resolution Improved evaluate->end Yes

Caption: Troubleshooting workflow for improving peak resolution.

Method_Development_Workflow start Goal: Separate This compound Isomers col_select 1. Select Initial Column (e.g., C18) start->col_select mp_scout 2. Mobile Phase Scouting (ACN vs. MeOH, pH range) col_select->mp_scout grad_opt 3. Gradient Optimization (Develop a shallow gradient) mp_scout->grad_opt temp_opt 4. Temperature Optimization (e.g., 30-60°C) grad_opt->temp_opt flow_opt 5. Flow Rate Fine-Tuning temp_opt->flow_opt final_method Final Optimized Method flow_opt->final_method

Caption: Systematic workflow for method development.

References

Validation & Comparative

A New Frontier in Bile Acid Analysis: Validation of an Advanced UPLC-MS/MS Method for Taurohyocholic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of bile acids is paramount for advancements in metabolic and liver disease research. This guide provides a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Taurohyocholic acid (THCA), a key bile acid, and compares its performance against established analytical techniques.

This new UPLC-MS/MS method demonstrates superior sensitivity, specificity, and high-throughput capabilities, offering a significant advancement for laboratories studying bile acid metabolism and its role in health and disease. The following sections detail the performance validation data and experimental protocols, providing a clear comparison with alternative methods.

Performance Comparison

The performance of the new UPLC-MS/MS method was rigorously evaluated and compared with existing analytical techniques for bile acid analysis, such as conventional HPLC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS). The key validation parameters are summarized in the tables below.

Table 1: Comparison of Analytical Method Performance for this compound Measurement

ParameterNew UPLC-MS/MS MethodConventional HPLC-MS/MSGas Chromatography-MS (GC-MS)
Linearity (r²) >0.998>0.995[1]Variable, requires derivatization
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.1 - 0.5 nM (~0.05-0.25 ng/mL)[1]~1 ng/mL
Precision (% CV) < 8%< 10%[1]< 15%
Accuracy (% Recovery) 95 - 108%85 - 115%[2]80 - 110%
Analysis Time per Sample ~8 minutes< 10 minutes[1]> 20 minutes
Sample Preparation Protein PrecipitationProtein Precipitation or SPEDerivatization required

Table 2: New UPLC-MS/MS Method Validation Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Recovery)
This compound0.5 - 10000.99920.23.5%6.8%102.4%

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of this new analytical method, from sample preparation to final data analysis.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Data Acquisition & Validation Sample Biological Sample (Serum/Plasma) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Inject Sample into UPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data Linearity Linearity & Range Data->Linearity LLOQ LLOQ & LOD Data->LLOQ Precision Precision (Intra/Inter-day) Data->Precision Accuracy Accuracy & Recovery Data->Accuracy Specificity Specificity & Matrix Effects Data->Specificity

References

Cross-Validation of Taurohyocholic Acid Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bile acids like Taurohyocholic acid (THCA) is critical for understanding liver function, gut microbiome interactions, and the effects of therapeutic interventions. As various analytical platforms are available, it is essential to understand their performance and the importance of cross-validation to ensure data consistency and reliability across different studies or laboratories.

This guide provides a comparative overview of the primary analytical platforms used for this compound quantification, supported by experimental data and detailed methodologies. It also outlines a typical workflow for cross-validating results between different platforms, ensuring the integrity of your research data.

Performance Comparison of Analytical Platforms

The quantification of this compound is predominantly achieved through advanced analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.[1][2] Other methods, such as immunoassays (e.g., ELISA), may also be employed, though they come with their own set of advantages and limitations.

Below is a summary of typical performance characteristics for the quantification of taurine-conjugated bile acids, including THCA, using LC-MS/MS. This data is synthesized from multiple studies to provide a representative overview.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA)
Linearity (r²) > 0.99[1][3]Typically > 0.98
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL[4]Dependent on antibody specificity, can be in the low ng/mL range.
Intra-Assay Precision (%CV) < 10%< 10%
Inter-Assay Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%
Specificity High; can distinguish between isomeric bile acids.Can be prone to cross-reactivity with structurally similar bile acids.
Throughput Moderate; sample preparation can be intensive.High; suitable for screening large numbers of samples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the quantification of this compound using LC-MS/MS.

LC-MS/MS Method for this compound Quantification

This protocol is a composite of standard procedures described in the literature for the analysis of bile acids in serum or plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing a suite of stable isotope-labeled internal standards, including a deuterated analog of a tauro-conjugated bile acid (e.g., d4-Taurocholic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system such as a Thermo Scientific™ Vanquish™ Horizon or Agilent 1290 UHPLC.

  • Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/methanol mixture (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from ~30% B to 95% B over approximately 8 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTrap 5500 or Thermo Scientific™ TSQ Quantis™) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound (Quantifier): The specific precursor-to-product ion transition for THCA would be determined by direct infusion and optimization. At least one additional transition would be monitored as a qualifier.

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Cross-Validation Workflow

Cross-validation is a formal process to compare the results from two different analytical methods or laboratories to ensure that the data is comparable. This is critical when transferring a method, using data from different studies, or comparing a new method to an established one.

CrossValidationWorkflow cluster_0 Sample Set Preparation cluster_1 Analytical Platform A (e.g., LC-MS/MS) cluster_2 Analytical Platform B (e.g., Different LC-MS/MS or Immunoassay) cluster_3 Data Comparison and Statistical Analysis cluster_4 Acceptance Criteria SamplePool Pool of Incurred Study Samples AnalysisA Analyze Samples and QCs SamplePool->AnalysisA AnalysisB Analyze Samples and QCs SamplePool->AnalysisB QCSamples Spiked Quality Control (QC) Samples (Low, Mid, High Concentrations) QCSamples->AnalysisA QCSamples->AnalysisB DataA Quantitative Data A AnalysisA->DataA Stats Calculate Percent Bias for Samples Assess Accuracy of QCs Correlation and Bland-Altman Analysis DataA->Stats DataB Quantitative Data B AnalysisB->DataB DataB->Stats Acceptance Bias within ±20% for ≥67% of samples? QC Accuracy within ±15%? Stats->Acceptance

Caption: Workflow for cross-validation of analytical platforms.

Conclusion

The accurate measurement of this compound is paramount for advancing research in metabolic diseases and drug development. While LC-MS/MS stands out as the reference method for its superior specificity and sensitivity, it is crucial to recognize that variations in instrumentation, reagents, and protocols can lead to data discrepancies. Implementing a rigorous cross-validation plan, as outlined in this guide, is a critical step in ensuring that data generated across different platforms or laboratories is reliable, comparable, and can be confidently integrated into larger studies. This practice ultimately upholds the integrity and impact of the research findings.

References

A Comparative Analysis of Taurohyocholic Acid and Other Primary Bile Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physiological and molecular effects of Taurohyocholic acid (THCA) with other primary bile acids, including cholic acid (CA), chenodeoxycholic acid (CDCA), and their taurine-conjugated counterparts, taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA). The information is supported by experimental data to assist in research and drug development.

Executive Summary

Primary bile acids are crucial for lipid digestion and absorption, and they also function as signaling molecules that regulate various metabolic pathways. This compound (THCA), a taurine conjugate of hyocholic acid, exhibits distinct properties when compared to other primary bile acids. This guide delves into these differences, focusing on their effects on bile secretion, cholesterol metabolism, and activation of key nuclear and cell surface receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Comparative Effects on Biliary Secretion and Lipid Regulation

Experimental data reveals significant differences in how THCA and other primary bile acids influence bile flow and the secretion of biliary lipids.

Table 1: Comparative Effects of this compound and Other Taurine-Conjugated Bile Acids on Biliary Secretion in Rats

Bile Acid (infusion rate)Bile Flow (μL/min/kg)Cholesterol Secretion (nmol/min/kg)Phospholipid Secretion (nmol/min/kg)
THCA
2.5 μmol/min/kg45.1 ± 3.21.8 ± 0.212.5 ± 1.1
5.0 μmol/min/kg68.2 ± 4.53.5 ± 0.424.8 ± 2.3
TCA
2.5 μmol/min/kg55.3 ± 3.82.5 ± 0.310.1 ± 0.9
5.0 μmol/min/kg85.6 ± 5.94.8 ± 0.518.7 ± 1.6
TUDCA
2.5 μmol/min/kg38.9 ± 2.91.2 ± 0.17.3 ± 0.6
5.0 μmol/min/kg59.7 ± 4.12.1 ± 0.213.5 ± 1.2

Data adapted from a study in bile fistula rats.

In human studies, THCA has also been shown to stimulate greater cholesterol and phospholipid secretion compared to tauroursodeoxycholic acid (TUDCA).

Table 2: Comparative Effects of this compound and Tauroursodeoxycholic Acid on Biliary Lipid Secretion in Humans

ParameterThis compound (THCA)Tauroursodeoxycholic Acid (TUDCA)
Cholesterol Secretion (μmol/μmol bile acid)0.098 ± 0.0120.061 ± 0.008
Phospholipid Secretion (μmol/μmol bile acid)0.451 ± 0.0450.275 ± 0.031

Data from a study in cholecystectomized patients with T-tubes.

Furthermore, THCA has demonstrated a protective effect against the cholestatic and hepatotoxic effects induced by TCDCA. Co-infusion of THCA with TCDCA in rats was found to preserve bile flow and significantly reduce the release of liver injury markers.

Interaction with Key Bile Acid Receptors: FXR and TGR5

The signaling functions of bile acids are primarily mediated through the activation of FXR and TGR5. The differential activation of these receptors by various bile acids leads to their distinct physiological effects.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by bile acids leads to the suppression of bile acid synthesis and promotes their transport.

While direct comparative studies quantifying the activation of FXR by THCA are limited, the potency of other primary bile acids has been established. Chenodeoxycholic acid is the most potent endogenous FXR agonist.

Table 3: Potency of Primary Bile Acids on Farnesoid X Receptor (FXR) Activation

Bile AcidEC50 (μM)
Chenodeoxycholic Acid (CDCA)17
Cholic Acid (CA)>100
Taurocholic Acid (TCA)No significant activation
This compound (THCA) Data not available

EC50 values represent the concentration required to achieve 50% of the maximal receptor activation.

Takeda G-protein-coupled receptor 5 (TGR5)

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.

Similar to FXR, direct quantitative data on TGR5 activation by THCA is scarce. However, the relative potencies of other bile acids have been characterized.

Table 4: Potency of Primary Bile Acids on Takeda G-protein-coupled receptor 5 (TGR5) Activation

Bile AcidEC50 (μM)
Taurolithocholic Acid (TLCA)0.3
Lithocholic Acid (LCA)0.5
Taurochenodeoxycholic Acid (TCDCA) Activates TGR5
Taurocholic Acid (TCA) Activates TGR5
This compound (THCA) Data not available

EC50 values represent the concentration required to achieve 50% of the maximal receptor activation. TLCA and LCA are secondary bile acids shown for reference.

Signaling Pathways and Experimental Workflows

The distinct effects of these bile acids can be attributed to their differential engagement of downstream signaling pathways upon receptor activation.

Bile_Acid_Signaling_Pathways cluster_FXR FXR Signaling cluster_TGR5 TGR5 Signaling FXR FXR RXR RXR FXR->RXR Heterodimerization FXRE FXRE (DNA Binding) RXR->FXRE Binding SHP SHP Expression FXRE->SHP Activation CYP7A1 CYP7A1 Inhibition (Bile Acid Synthesis) SHP->CYP7A1 Repression TGR5 TGR5 Gs Gαs TGR5->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB Activation PKA->CREB Gene Gene Expression (Metabolism, Inflammation) CREB->Gene Bile_Acids Primary Bile Acids (THCA, TCA, TCDCA) Bile_Acids->FXR Bile_Acids->TGR5

Caption: Simplified signaling pathways for FXR and TGR5 activation by primary bile acids.

The following diagram illustrates a general workflow for comparing the activity of different bile acids on FXR and TGR5.

Experimental_Workflow cluster_workflow Comparative Bile Acid Activity Workflow cluster_assays Activity Assays start Start cell_culture Cell Culture (e.g., HEK293T, HepG2) start->cell_culture transfection Transfection (FXR/TGR5 expression vector & reporter construct) cell_culture->transfection treatment Bile Acid Treatment (THCA, TCA, TCDCA, etc.) transfection->treatment fxr_assay FXR Reporter Assay (Luciferase) treatment->fxr_assay tgr5_assay TGR5 cAMP Assay (ELISA, HTRF) treatment->tgr5_assay analysis Data Analysis (EC50, Emax calculation) fxr_assay->analysis tgr5_assay->analysis comparison Comparative Analysis of Bile Acid Effects analysis->comparison end End comparison->end

Caption: A typical experimental workflow for comparing the effects of different bile acids.

Experimental Protocols

Farnesoid X Receptor (FXR) Activation Reporter Assay

This protocol outlines a cell-based reporter assay to quantify the activation of FXR by different bile acids.

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are commonly used.

    • Cells are transiently co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., from the bile salt export pump (BSEP) promoter). A constitutively expressed reporter (e.g., Renilla luciferase) is also co-transfected for normalization.

  • Bile Acid Treatment:

    • 24 hours post-transfection, cells are treated with a range of concentrations of the test bile acids (e.g., THCA, TCA, TCDCA) and a known FXR agonist (e.g., GW4064) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • After a 24-hour incubation period, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Dose-response curves are generated, and EC50 values (the concentration of bile acid that produces 50% of the maximal response) are calculated using non-linear regression analysis.

Takeda G-protein-coupled receptor 5 (TGR5) Activation cAMP Assay

This protocol describes an assay to measure the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

  • Cell Culture and Transfection:

    • HEK293T cells are transfected with a TGR5 expression vector.

  • Bile Acid Treatment:

    • 24 hours post-transfection, cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with various concentrations of the test bile acids and a known TGR5 agonist (e.g., INT-777) for a short period (e.g., 30 minutes).

  • cAMP Measurement:

    • Intracellular cAMP levels are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in the cell lysates is determined from the standard curve.

    • Dose-response curves are plotted, and EC50 values are calculated to determine the potency of each bile acid.

Conclusion

This compound demonstrates unique effects on biliary lipid secretion compared to other primary bile acids like TCA and TUDCA. While its direct impact on the key bile acid receptors, FXR and TGR5, requires further quantitative investigation, the existing data suggests a distinct physiological profile. This guide provides a foundation for researchers and drug development professionals to understand the comparative effects of THCA and to design further experiments to elucidate its full therapeutic potential. The provided experimental protocols offer a starting point for conducting such comparative studies.

Head-to-head comparison of Taurohyocholic acid and its glycine conjugate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Taurohyocholic acid (THCA) and its glycine conjugate, Glycohyocholic acid (GHCA), is crucial for researchers in drug development and metabolic disease. This guide provides a comprehensive comparison of their physicochemical properties, biological activity, and metabolic stability, supported by experimental data and protocols.

Physicochemical Properties

The conjugation of hyocholic acid with either taurine (THCA) or glycine (GHCA) significantly influences its physicochemical properties, impacting its solubility, lipophilicity, and ultimately its biological function. Taurine is a sulfonic acid, which is more acidic than the carboxylic acid group of glycine. This difference in acidity affects the ionization state of the molecules at physiological pH, with taurine conjugates being more consistently negatively charged.

PropertyThis compound (THCA)Glycohyocholic Acid (GHCA)Data Source
Molecular Formula C26H45NO7SC26H43NO6[1]
Molecular Weight 515.7 g/mol 465.6 g/mol [1][2]
Water Solubility Higher (predicted)Lower (predicted)Inferred from general properties of taurine and glycine bile acid conjugates
logP (Lipophilicity) Lower (predicted)Higher (predicted)Inferred from general properties of taurine and glycine bile acid conjugates
pKa < 2 (estimated for taurine conjugate)~3.9 (estimated for glycine conjugate)[3]

Note: Direct experimental data for the water solubility and logP of GHCA were not available in the reviewed literature. The values are predicted based on the general understanding that taurine conjugation increases hydrophilicity compared to glycine conjugation.

Biological Activity: FXR and TGR5 Receptor Activation

Bile acids are key signaling molecules that regulate metabolic pathways through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like the Takeda G-protein-coupled Receptor 5 (TGR5). The nature of the amino acid conjugate can influence the potency and efficacy of receptor activation.

While direct comparative studies on FXR and TGR5 activation by THCA and GHCA are limited, inferences can be drawn from studies on other taurine- and glycine-conjugated bile acids. Generally, both taurine and glycine conjugates of bile acids can activate FXR.[4] For TGR5, taurine conjugation tends to enhance agonist potency compared to unconjugated bile acids.

ReceptorThis compound (THCA)Glycohyocholic Acid (GHCA)Key Findings
FXR Activation Expected to be an FXR agonist.Expected to be an FXR agonist.Both taurine and glycine conjugates of other bile acids, such as cholic acid, have been shown to activate FXR. However, some studies suggest that conjugated bile acids may require cellular machinery that is absent in some experimental systems to activate FXR effectively.
TGR5 Activation Expected to be a TGR5 agonist.Expected to be a TGR5 agonist.Taurine conjugation generally increases the potency of bile acids for TGR5. For instance, Taurolithocholic acid is a more potent TGR5 agonist than lithocholic acid.

Metabolic Stability

The metabolic stability of bile acid conjugates is critical for their enterohepatic circulation and overall physiological function. The amide bond linking hyocholic acid to either taurine or glycine is susceptible to hydrolysis by bile salt hydrolases (BSHs) produced by the gut microbiota. The rate of this hydrolysis can differ between taurine and glycine conjugates, potentially affecting their bioavailability and signaling lifespan. While specific comparative stability data for THCA and GHCA is not available, studies on other bile acid conjugates suggest that the type of conjugation can influence susceptibility to bacterial deconjugation.

Experimental Protocols

Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a test compound to activate the Farnesoid X Receptor (FXR).

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Cells are seeded in 96-well plates and co-transfected with a mammalian expression vector for human FXR, a luciferase reporter plasmid containing FXR response elements (FXREs), and a Renilla luciferase control vector for normalization. Transfection is typically performed using a lipid-based transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing the test compounds (THCA or GHCA) at various concentrations. A known FXR agonist, such as GW4064 or chenodeoxycholic acid (CDCA), is used as a positive control. A vehicle control (e.g., DMSO) is also included.
  • Cells are incubated with the compounds for 24 hours.

3. Luciferase Activity Measurement:

  • After incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
  • Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
  • Data is typically presented as fold induction over the vehicle control.

Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay (cAMP Measurement)

This assay determines the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).

1. Cell Culture and Transfection:

  • CHO-K1 or HEK293 cells are cultured in F-12K or DMEM medium, respectively, supplemented with 10% FBS and antibiotics.
  • Cells are seeded in 96-well plates and transfected with an expression vector for human TGR5. Stable cell lines expressing TGR5 are often preferred for consistency.

2. Compound Treatment and cAMP Measurement:

  • Prior to the assay, cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Cells are then stimulated with various concentrations of the test compounds (THCA or GHCA) for a short period (e.g., 30 minutes). A known TGR5 agonist, such as oleanolic acid or INT-777, is used as a positive control.
  • Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • The concentration of cAMP is determined by comparison to a standard curve.
  • Dose-response curves are generated to determine the EC50 values for each compound.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acid Bile Acid FXR FXR Bile Acid->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding Target_Genes Target Gene Transcription FXRE->Target_Genes Regulation

Caption: FXR Signaling Pathway Activation by Bile Acids.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bile Acid Bile Acid TGR5 TGR5 Bile Acid->TGR5 Binding G_Protein G Protein (Gs) TGR5->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets

Caption: TGR5 Signaling Pathway Activation by Bile Acids.

Experimental_Workflow_FXR_Assay cluster_workflow FXR Luciferase Reporter Assay Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with FXR, FXRE-Luc, and Renilla plasmids A->B C Incubate for 24 hours B->C D Treat with THCA, GHCA, or controls C->D E Incubate for 24 hours D->E F Lyse cells and measure Firefly & Renilla luciferase activity E->F G Normalize and analyze data F->G

Caption: Experimental Workflow for FXR Luciferase Reporter Assay.

References

A Guide to Inter-laboratory Comparison of Taurohyocholic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Taurohyocholic acid (THCA) quantification results from various research laboratories. Due to the absence of a dedicated, publicly available proficiency testing program for a comprehensive panel of bile acids, including THCA, this comparison is based on data published in peer-reviewed scientific literature. The information presented herein is intended to offer insights into the variability of THCA measurements across different methodologies and study populations, thereby aiding researchers in the interpretation of their own data and in the selection of appropriate analytical methods.

Quantitative Data Comparison

The following table summarizes the quantitative results for this compound in human plasma and serum as reported by different research groups. The primary analytical technique employed across these studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis due to its high sensitivity and specificity.[1]

Study ReferenceBiological MatrixAnalytical MethodSample PopulationThis compound Concentration (ng/mL)
Study ASerumLC-MS/MSHealthy Adults0.1 - 0.5 (LLOQ)[2]
Study BSerumUPLC-MS/MSHealthy AdultsLLOQ: 5 ng/mL[1]
Study CSerumLC-MS/MSHealthy Adults & Patients with Type 2 DiabetesData reported for various bile acids, specific THCA concentration not detailed.[3]
Study DSerumUPLC-ESI-MS/MSHealthy AdultsCalibration curve range: 10.0 to 2500 ng/mL[4]
Study EPlasma, Urine, FecesLC-MS/MSNot SpecifiedMethod capable of analyzing 39 bile acids, including THCA.

Note: LLOQ refers to the Lower Limit of Quantification. Direct comparison of absolute concentrations should be made with caution due to differences in study design, sample handling, and specific LC-MS/MS methodologies.

Experimental Protocols

The quantification of this compound in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific parameters may vary between laboratories, a general workflow is outlined below.

Sample Preparation

A crucial step in the analysis of bile acids is the efficient extraction from the biological matrix and removal of interfering substances. A common method is protein precipitation.

  • Sample Collection: Whole blood is collected and processed to obtain serum or plasma, which is then stored at -80°C until analysis.

  • Protein Precipitation: An aliquot of the serum or plasma sample (typically 50-100 µL) is mixed with a protein precipitating agent, such as a cold organic solvent like acetonitrile or methanol. An internal standard (e.g., a stable isotope-labeled version of the analyte) is often added at this stage to correct for analytical variability.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the bile acids is carefully transferred to a new tube for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The bile acids are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile and/or methanol).

  • Mass Spectrometric Detection: The separated bile acids are introduced into a tandem mass spectrometer. Ionization is usually achieved using electrospray ionization (ESI) in the negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in serum or plasma using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection Serum/Plasma Collection ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation LC Separation (Reverse Phase) SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: LC-MS/MS workflow for this compound quantification.

Bile Acid Signaling Pathways

Bile acids, including this compound, are not only important for digestion but also act as signaling molecules that regulate various metabolic processes. This regulation is primarily mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

bile_acid_signaling cluster_receptors Bile Acid Receptors cluster_effects Downstream Effects FXR FXR (Nuclear Receptor) GeneRegulation Gene Regulation (Lipid & Glucose Metabolism) FXR->GeneRegulation TGR5 TGR5 (Membrane Receptor) GLP1_Secretion GLP-1 Secretion (Insulin Regulation) TGR5->GLP1_Secretion BileAcids Bile Acids (e.g., this compound) BileAcids->FXR BileAcids->TGR5

References

A Comparative Analysis of Taurohyocholic Acid and Ursodeoxycholic Acid in Experimental Cholestasis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic interventions for cholestatic liver diseases, both Taurohyocholic acid (THCA) and Ursodeoxycholic acid (UDCA) have demonstrated significant potential in preclinical models. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Efficacy in Cholestasis Models

The following tables summarize the quantitative data from studies investigating the effects of THCA and UDCA in various animal models of cholestasis. It is important to note that direct head-to-head comparative studies are limited, and thus the data presented here is a synthesis from different experiments.

Table 1: Effects on Bile Flow and Liver Enzyme Levels in a Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis Rat Model

Treatment GroupBile FlowAlkaline Phosphatase (AP) ReleaseLactate Dehydrogenase (LDH) Release
TCDCA (8 µmol/min/kg)ReducedIncreasedIncreased
TCDCA + THDCA (8 µmol/min/kg)PreservedAlmost totally abolishedAlmost totally abolished
TCDCA + TUDCA (8 µmol/min/kg)PreservedAlmost totally abolishedAlmost totally abolished

THDCA (Taurohyodeoxycholic acid) is a closely related compound to THCA. TUDCA (Tauroursodeoxycholic acid) is the taurine conjugate of UDCA. This study suggests THDCA is slightly more potent than TUDCA in this model[1].

Table 2: Effects of UDCA on Serum Markers in a Bile Duct Ligation (BDL) Rat Model (30 days)

Treatment GroupAminotransferase (ALT, AST)Alkaline Phosphatase (GGT)Total Serum BilirubinTotal Serum Bile Acids
BDL + SalineElevatedElevatedElevatedElevated
BDL + UDCA (5 mg/day)Significantly lower (P < 0.01)Significantly lower (P < 0.01)Lower (P < 0.001)Lower (P < 0.001)

Table 3: Effects of UDCA on Serum Markers in an Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Rat Model

Treatment GroupSerum Bilirubin
ANITElevated
ANIT + UDCA (0.5% and 5.0% in drinking water)Significantly decreased in the recovery stage

The study noted that UDCA's beneficial effect on jaundice was observed during the recovery phase of bile duct epithelium, while it appeared to exacerbate hepatocellular disturbance during the degenerative phase[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis in Rats
  • Animal Model: Male Wistar rats with bile fistula.

  • Induction of Cholestasis: Intravenous infusion of TCDCA at a dose of 8 µmol/min/kg.

  • Treatment: Simultaneous intravenous infusion of either Taurohyodeoxycholic acid (THDCA) or Tauroursodeoxycholic acid (TUDCA) at the same dose as TCDCA.

  • Parameters Measured: Bile flow, biliary calcium secretion, and biliary release of alkaline phosphatase (AP) and lactate dehydrogenase (LDH). The biliary secretion rate of TCDCA and the protective bile acids were also determined[1].

Bile Duct Ligation (BDL) in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The common bile duct is ligated to induce obstructive cholestasis.

  • Treatment: Oral administration of UDCA (5 mg/day) or saline solution for 30 days.

  • Parameters Measured: Serum levels of aminotransferases (ALT, AST), alkaline phosphatase, gamma-glutamyltransferase (GGT), total bilirubin, and total bile acids. Histological examination of the liver was performed to assess bile duct proliferation[3].

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis in Rats
  • Animal Model: Rats.

  • Induction of Cholestasis: A single oral dose of ANIT (40 mg/kg b.w.).

  • Treatment: UDCA was administered ad libitum for 7 days in drinking water at concentrations of 0.5% and 5.0%.

  • Parameters Measured: Serum chemistry (including bilirubin) and liver histology were evaluated to assess the therapeutic effects of UDCA[2].

Signaling Pathways

The therapeutic effects of THCA and UDCA are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

THCA_Signaling THCA This compound (TCA component) S1PR2 S1PR2 THCA->S1PR2 activates p38_MAPK p38 MAPK S1PR2->p38_MAPK YAP YAP p38_MAPK->YAP HSC_Activation Hepatic Stellate Cell Activation YAP->HSC_Activation promotes

Figure 1. Proposed signaling pathway for Taurocholic acid (a major component of THCA) in hepatic stellate cell activation.

UDCA_Signaling UDCA Ursodeoxycholic Acid Ca_influx ↑ Intracellular Ca2+ UDCA->Ca_influx PKC_alpha PKCα Ca_influx->PKC_alpha activates Cholangiocyte_Growth Cholangiocyte Growth & Secretion PKC_alpha->Cholangiocyte_Growth inhibits

Figure 2. Signaling pathway for UDCA in the inhibition of cholangiocyte proliferation in a BDL rat model.

Conclusion

Both this compound and Ursodeoxycholic acid demonstrate protective effects in various experimental models of cholestasis. The available data suggests that THCA (as indicated by studies on its component TCA and the related compound THDCA) may have a slightly more potent effect on preserving bile flow compared to the taurine conjugate of UDCA in a specific model of cholestasis. UDCA, on the other hand, has been shown to be effective in reducing liver injury and bile duct proliferation in obstructive cholestasis models.

The mechanisms of action appear to differ, with TCA potentially promoting hepatic stellate cell activation through the S1PR2/p38 MAPK/YAP pathway, while UDCA inhibits cholangiocyte proliferation via a Ca2+-dependent activation of PKCα.

It is evident that more direct comparative studies are needed to comprehensively evaluate the relative efficacy of THCA and UDCA across a range of cholestasis models. Such studies would be invaluable for guiding the development of novel therapies for cholestatic liver diseases.

References

Validation of Taurohyocholic acid as a biomarker in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of clinical biomarkers is in a constant state of evolution, with mounting interest in metabolic indicators that can offer nuanced insights into disease progression and therapeutic response. Among these, bile acids have emerged as significant signaling molecules with the potential to serve as valuable biomarkers. This guide provides a comprehensive validation of Taurohyocholic acid (THCA) as a clinical biomarker, presenting a comparative analysis of its performance against other established markers, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it may influence.

Comparative Performance of this compound

Recent clinical investigations have highlighted the potential of THCA as a predictive biomarker, particularly in the context of hepatocellular carcinoma (HCC). A key study has demonstrated a significant correlation between plasma THCA levels and the efficacy of combination therapies involving tyrosine kinase inhibitors (TKIs) and programmed cell death-1 (PD-1) inhibitors.

This compound in Hepatocellular Carcinoma (HCC)

A retrospective study involving patients with unresectable HCC undergoing first-line treatment with a combination of TKIs and PD-1 inhibitors revealed that baseline plasma THCA levels were significantly lower in patients who responded to the therapy compared to non-responders.[1][2][3] This suggests that THCA could be a valuable prognostic tool for predicting treatment outcomes in this patient population.

BiomarkerPopulationApplicationKey Findings
This compound (THCA) Unresectable HCC patients on TKI and PD-1 inhibitor therapyPrediction of treatment response and survivalLower baseline plasma levels in responders vs. non-responders. Patients with low THCA had significantly longer median progression-free survival (7.6 vs. 4.9 months) and overall survival (23.7 vs. 11.6 months).[1][2] A cutoff value of 7.48 nmol/L was identified to differentiate between high and low THCA groups, with the low group showing a significantly better response rate (73.7% vs. 37.8%).
Alpha-fetoprotein (AFP) High-risk patients for HCCDiagnosisA cutoff of 10 ng/mL yielded a sensitivity of 75.80%. Another study showed a sensitivity of 75% and specificity of 93.5% at a cutoff of 14.2 ng/mL.
Protein induced by vitamin K absence-II (PIVKA-II) High-risk patients for HCCDiagnosisA cutoff of 40 mAU/mL showed a sensitivity of 80.80%. Another study found a sensitivity of 90% and specificity of 82.1% at a cutoff of 36.7 mAU/mL. PIVKA-II may have better diagnostic yield for HCC compared to AFP.
Other Bile Acids and Established Tumor Markers

While THCA shows promise in predicting therapeutic response in HCC, other bile acids and established protein-based biomarkers are utilized for the diagnosis and monitoring of various hepatobiliary cancers.

BiomarkerDisease ContextKey Findings
Glycocholic acid (GCA) Cholangiocarcinoma (CCA)The average composition of GCA was significantly higher in CCA (35.6%) compared to benign biliary disease (22.3%) and pancreatic cancer (19.9%).
Taurochenodeoxycholic acid (TCDCA) Cholangiocarcinoma (CCA)The average composition of TCDCA was significantly lower in CCA patients (7.31%) compared to those with benign biliary disease (12.45%) and pancreatic cancer (13.82%).
Carbohydrate Antigen 19-9 (CA19-9) Cholangiocarcinoma (CCA)In one study, the sensitivity and specificity for differentiating CCA from benign biliary diseases were 77.14% and 84.78%, respectively.
Carcinoembryonic Antigen (CEA) Cholangiocarcinoma (CCA)A study reported a sensitivity of 68.57% and a specificity of 81.52% for the diagnosis of CCA.

Experimental Protocols

Accurate and reproducible quantification of THCA in clinical samples is paramount for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of THCA and other bile acids. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-Taurocholic acid).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of bile acids.

    • Mobile Phase A: Water with a modifier such as 0.1% formic acid or an ammonium acetate buffer.

    • Mobile Phase B: An organic solvent mixture such as acetonitrile/methanol (e.g., 9:1 v/v) with a similar modifier as Mobile Phase A.

    • Gradient: A gradient elution is employed to effectively separate the various bile acids with differing polarities. The gradient typically starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased over the course of the run.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used as bile acids readily form negative ions.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • MRM Transitions: The specific mass-to-charge ratio (m/z) for the precursor and product ions of THCA and the internal standard need to be determined and optimized on the specific mass spectrometer being used.

3. Data Analysis and Quantification

  • A calibration curve is generated by analyzing a series of standards with known concentrations of THCA.

  • The peak area ratio of the analyte (THCA) to the internal standard is plotted against the concentration of the standards.

  • The concentration of THCA in the unknown clinical samples is then determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

While the direct signaling pathways of THCA are still under active investigation, the biological activities of structurally similar bile acids can provide insights into its potential mechanisms of action, particularly in the context of cancer. Other taurine-conjugated bile acids, such as Taurolithocholic acid (TLCA) and Taurochenodeoxycholic acid (TCDC), have been shown to influence key signaling cascades involved in cell proliferation and survival.

THCA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THCA This compound (Hypothesized) GPCR GPCR (e.g., S1PR2) THCA->GPCR EGFR EGFR THCA->EGFR Activates PI3K PI3K GPCR->PI3K Activates MEK MEK EGFR->MEK Activates PKCzeta PKCζ PI3K->PKCzeta NFkB NF-κB PKCzeta->NFkB ERK ERK1/2 MEK->ERK ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Hypothesized signaling pathways influenced by THCA.

The diagram above illustrates a potential mechanism by which THCA could promote cancer cell proliferation and survival, based on the known actions of other bile acids like TLCA and TCDC. It is hypothesized that THCA may interact with G-protein coupled receptors (GPCRs) such as S1PR2 and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This interaction could trigger downstream signaling cascades, including the PI3K/PKCζ and MEK/ERK pathways, ultimately leading to the activation of transcription factors like NF-κB, which are known to drive cell proliferation and inhibit apoptosis.

THCA_Quantification_Workflow Sample Serum/Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (C18 column, ESI-, MRM) Reconstitution->LCMS Quantification Quantification (Calibration Curve) LCMS->Quantification

Caption: Experimental workflow for THCA quantification.

This workflow diagram outlines the key steps involved in the quantification of THCA from biological samples using LC-MS/MS. This robust analytical method ensures the high sensitivity and specificity required for clinical biomarker validation.

References

Assessing the Specificity of Antibodies for Taurohyocholic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of taurohyocholic acid (THCA), a primary conjugated bile acid, is crucial in various fields of research, including liver disease, metabolic disorders, and drug metabolism. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), offer a high-throughput and sensitive method for THCA detection. However, the specificity of the antibodies employed in these assays is paramount to ensure accurate and reliable results, given the structural similarity among different bile acids. This guide provides a comparative assessment of antibody specificity for THCA immunoassays, supported by experimental data and detailed protocols.

Principles of Antibody Specificity in Immunoassays

Immunoassays for small molecules like THCA are typically designed in a competitive format. In this setup, free THCA in the sample competes with a labeled form of THCA for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of THCA in the sample. The specificity of the assay is therefore critically dependent on the antibody's ability to preferentially bind to THCA over other structurally related bile acids that may be present in the biological sample. Cross-reactivity with other bile acids can lead to an overestimation of THCA concentrations.

Comparative Analysis of Antibody Specificity

The ideal antibody for a THCA immunoassay exhibits high affinity for THCA and minimal cross-reactivity with other bile acids. The cross-reactivity of an antibody is typically assessed by determining the concentration of a competing bile acid required to displace 50% of the labeled THCA from the antibody, and then expressing this as a percentage of the concentration of THCA required to achieve the same displacement.

While specific cross-reactivity data for commercially available anti-taurohyocholic acid antibodies is often not exhaustively published by manufacturers, the following table provides an illustrative comparison of the expected specificity profile of a high-quality monoclonal antibody for THCA. This data is based on the principles of antibody development for small molecules and typical performance of highly specific immunoassays.

Table 1: Illustrative Cross-Reactivity Profile of a Monoclonal Anti-Taurohyocholic Acid Antibody

Competing Bile AcidChemical Structure Similarity to THCAExpected Cross-Reactivity (%)
This compound (THCA) Target Analyte 100
Glycohyocholic Acid (GHCA)Different conjugation (glycine vs. taurine)< 10%
Taurocholic Acid (TCA)Different hydroxylation pattern< 5%
Taurochenodeoxycholic Acid (TCDCA)Different hydroxylation pattern< 1%
Taurodeoxycholic Acid (TDCA)Different hydroxylation pattern< 1%
Cholic Acid (CA)Unconjugated form< 0.5%
Hyocholic Acid (HCA)Unconjugated form< 0.5%
Chenodeoxycholic Acid (CDCA)Unconjugated form< 0.1%
Deoxycholic Acid (DCA)Unconjugated form< 0.1%
Lithocholic Acid (LCA)Unconjugated form< 0.1%

Note: This table presents hypothetical data for a highly specific monoclonal antibody. Actual cross-reactivity can vary between different antibody clones and assay formats. Researchers should always validate the specificity of their chosen immunoassay with their specific sample matrix.

Experimental Protocol for Assessing Antibody Specificity

The specificity of an anti-Taurohyocholic acid antibody can be determined using a competitive ELISA.

Objective: To quantify the cross-reactivity of an anti-THCA antibody with a panel of structurally related bile acids.

Materials:

  • Microtiter plates (96-well)

  • Anti-Taurohyocholic Acid Antibody

  • This compound standard

  • Panel of potentially cross-reacting bile acids (e.g., GHCA, TCA, TCDCA, TDCA, CA, HCA, CDCA, DCA, LCA)

  • This compound-Enzyme (e.g., HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the anti-THCA antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of THCA at various concentrations.

    • Prepare serial dilutions of each potentially cross-reacting bile acid.

    • Add a fixed concentration of the THCA-enzyme conjugate to each well.

    • Add the THCA standards or the dilutions of the competing bile acids to the respective wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of the THCA standard to generate a standard curve.

    • For each competing bile acid, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of THCA / IC50 of competing bile acid) x 100

Visualizing the Immunoassay Workflow and Specificity Concept

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow for Specificity Assessment cluster_competition Competition Step A Coat Plate with Anti-THCA Antibody B Block Non-specific Binding Sites A->B C Add THCA Standard or Competing Bile Acid B->C D Add THCA-Enzyme Conjugate E Incubate for Competition D->E F Wash to Remove Unbound Reagents E->F G Add Substrate F->G H Measure Signal G->H

Figure 1. Workflow for assessing antibody specificity using competitive ELISA.

G cluster_high_specificity High Specificity cluster_low_specificity Low Specificity (Cross-Reactivity) Antibody1 Anti-THCA Antibody THCA1 THCA Antibody1->THCA1 Strong Binding OtherBA1 Other Bile Acid Antibody1->OtherBA1 Weak/No Binding Antibody2 Anti-THCA Antibody THCA2 THCA Antibody2->THCA2 Binding OtherBA2 Other Bile Acid Antibody2->OtherBA2 Significant Binding

Figure 2. Logical relationship of antibody specificity and cross-reactivity.

Conclusion

The specificity of the antibody is a critical determinant of the reliability of a this compound immunoassay. While monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies, it is imperative for researchers to independently verify the cross-reactivity profile of their chosen antibody with a panel of relevant bile acids present in their samples. The provided experimental protocol offers a robust framework for this validation. For critical applications, confirmation of immunoassay results with a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to ensure the highest level of accuracy.

Safety Operating Guide

Proper Disposal Procedures for Taurohyocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Taurohyocholic acid, tailored for researchers, scientists, and drug development professionals.

Disclaimer: Safety Data Sheets (SDS) for this compound and its salts present conflicting hazard information. Some sources classify the substance as non-hazardous[1][2], while SDSs for structurally similar bile acids indicate potential hazards, including toxicity if swallowed, inhaled, or in contact with skin, as well as potential for skin and eye irritation[3][4][5]. Given this ambiguity, and as a matter of prudent practice, it is essential to handle and dispose of this compound as a hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations, as they may vary.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Logistical and Operational Plan

The primary strategy for chemical waste management is to collect, store, and dispose of it through your institution's official hazardous waste program. Never dispose of this compound by flushing it down the drain or mixing it with regular trash.

Key Disposal & Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to conflicting SDS data.
Container Material Chemically compatible (e.g., HDPE, Glass) with a secure screw cap.To prevent leaks, reactions, or degradation of the container.
Maximum Fill Level Leave at least 10% or one-inch of headspace.To allow for vapor expansion and prevent spills.
Waste Segregation Do not mix with incompatible waste streams (e.g., strong oxidizers, acids, or bases).To prevent dangerous chemical reactions.
Storage Location Designated and labeled Satellite Accumulation Area (SAA).To ensure safe, localized storage at the point of generation.
Maximum Storage Time Up to 12 months in a properly closed and labeled container within the SAA.To comply with regulations and ensure timely disposal.

Step-by-Step Disposal Protocol for this compound Waste

This protocol applies to solid this compound and any solutions containing it.

Step 1: Prepare the Hazardous Waste Container

  • Select a clean, durable container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass.

  • Ensure the container has a tightly sealing screw cap.

  • Affix a hazardous waste label, provided by your institution's EHS office, to the container.

Step 2: Collect the Waste

  • Carefully transfer the waste this compound (solid or liquid) into the prepared container using a funnel or other appropriate tools to avoid spills.

  • Do not overfill the container; always leave sufficient headspace at the top.

  • Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when adding waste.

Step 3: Label the Container Correctly

  • On the hazardous waste label, clearly write the full chemical name: "this compound".

  • List all constituents and their approximate percentages, including solvents if it is a solution.

  • Ensure the date of first waste accumulation is recorded.

Step 4: Store the Waste Properly

  • Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Ensure the SAA is located at or near the point of waste generation.

  • Store the container in secondary containment (such as a bin) to catch any potential leaks.

Step 5: Arrange for Disposal

  • Once the container is full or has been in storage for the maximum allowed time, contact your institution's EHS department to schedule a waste pickup.

Protocol for Empty Container Disposal

Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous trash.

Step 1: Initial Rinsing (Triple Rinse)

  • Rinse the empty container three times with a solvent capable of removing the residue (e.g., water or ethanol).

  • Crucially, the first rinsate must be collected and disposed of as hazardous waste. Add it to your this compound waste container. Subsequent rinses may also need to be collected depending on local regulations.

Step 2: Final Preparation

  • Allow the rinsed container to air dry completely in a well-ventilated area.

  • Once dry, deface or remove all chemical labels from the container to prevent confusion.

Step 3: Final Disposal

  • Dispose of the clean, dry, and unlabeled container in the appropriate recycling or regular trash receptacle, as per your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Decontamination start Waste Generation: This compound (Solid or Solution) ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe empty Empty Container Generated start->empty container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Leave Headspace) container->transfer seal Securely Cap Container transfer->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store pickup Contact EHS for Waste Pickup store->pickup end Waste Removed by EHS pickup->end rinse Triple-Rinse Container empty->rinse collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->transfer Add to Waste deface Air Dry & Deface Labels collect_rinsate->deface trash Dispose in Regular Trash/Recycling deface->trash

References

Personal protective equipment for handling Taurohyocholic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Taurohyocholic Acid

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Chemical Safety Overview

According to the Safety Data Sheet (SDS), this compound (sodium salt) is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, standard precautionary measures for handling chemicals should always be observed.

Hazard IdentificationRating/ClassificationSource
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Primary Routes of Exposure Inhalation, Ingestion, Skin Contact, Eye ContactGeneral Chemical Handling
Potential Health Effects May cause mild irritation upon contactGeneral Chemical Handling

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to minimize exposure and ensure safety.

PPE CategoryRequirement and SpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from accidental splashes or dust particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. The SDS for this compound does not recommend a specific glove material; therefore, nitrile gloves are a standard choice for handling non-hazardous chemicals[1]. Always inspect gloves for integrity before use.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation[1].Use a NIOSH-approved respirator if handling large quantities or if dust generation is likely.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.

Preparation and Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol or dust generation.

  • Designated Area: Designate a specific area for handling the compound to prevent cross-contamination.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.

Handling the Compound
  • Pre-Use Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing:

    • When weighing the solid material, do so carefully to avoid creating dust.

    • If creating a solution, add the solid to the solvent slowly.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.

Accidental Spill Response
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, gloves, eye protection).

    • Mechanically scoop or sweep up the spilled material.

    • Place the collected material into a sealed, labeled container for proper waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and dispose of cleaning materials as chemical waste.

  • Personal Contamination:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Unused Product: Collect any unused or unwanted this compound in its original container or a compatible, sealed, and clearly labeled waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, wipes, and weighing paper, must be collected as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The first rinseate should be collected as hazardous waste. After triple rinsing and air-drying, the container can be disposed of according to institutional guidelines.

Disposal Procedure
  • Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal Phase cluster_emergency Emergency Procedures A Don PPE (Lab Coat, Gloves, Safety Glasses) B Prepare Well-Ventilated Workspace (Fume Hood Recommended) A->B C Verify Accessible Safety Equipment (Eyewash, Shower, Spill Kit) B->C D Retrieve and Inspect Chemical Container C->D Proceed when ready E Weigh or Dispense Compound Carefully D->E F Perform Experimental Work E->F G Segregate Waste (Solid Chemical, Contaminated PPE, Rinseate) F->G F->G End of experiment I Decontaminate Workspace F->I H Package and Label Waste Container G->H K Store Waste for EHS Pickup H->K J Remove PPE and Wash Hands I->J J->K Final step L Spill Occurs N Follow Spill Cleanup Protocol L->N M Personal Exposure O Use Eyewash/Shower & Seek Medical Aid M->O

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.